Tz-Thalidomide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O6/c1-17-32-34-26(35-33-17)19-11-9-18(10-12-19)16-30-23(37)8-3-2-4-15-42-22-7-5-6-20-25(22)29(41)36(28(20)40)21-13-14-24(38)31-27(21)39/h5-7,9-12,21H,2-4,8,13-16H2,1H3,(H,30,37)(H,31,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPHLKGKBKDTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCOC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tz-Thalidomide synthesis and purification protocol
An in-depth technical guide to the synthesis and purification of Thalidomide is presented for researchers, scientists, and drug development professionals. This document details various methodologies for its synthesis, comprehensive purification protocols, and includes quantitative data and experimental workflows.
Synthesis of Thalidomide
Thalidomide can be synthesized through various methods, primarily involving the reaction of phthalic anhydride with L-glutamine or its derivatives. The following sections detail different synthetic approaches.
One-Step Synthesis Method
A straightforward approach to synthesizing Thalidomide involves the direct reaction of phthalic anhydride and L-glutamine in the presence of a dehydrating agent and a base.
Experimental Protocol:
-
Phthalic anhydride (5.00g, 33.8mmol) and L-glutamine (5.00g, 34.2mmol) are ground together.[1]
-
The resulting powder is suspended in 55 mL of toluene in a single neck round bottom flask.[1]
-
Triethylamine (4.7mL, 33.8mmol) and acetic anhydride (9.5mL, 0.10mol) are added to the suspension.[1]
-
The reaction mixture is heated to reflux at approximately 110°C and maintained for 9 hours with vigorous stirring.[1]
-
After reflux, the reaction is cooled to room temperature and then placed in an ice-salt bath for 30 minutes at -5°C.[1]
-
The product is collected by vacuum filtration, yielding a yellow-brown solid.[1]
Two-Step Synthesis Method
A two-step process involves the initial formation of N-phthaloyl-L-glutamine, followed by cyclization to yield Thalidomide.
Experimental Protocol:
Step 1: Synthesis of N-Phthaloyl-L-glutamine
-
To a stirred solution of dimethylformamide (15 mL) and L-glutamine (5.0 g, 0.034 mol), the mixture is gently heated to 40-45°C.[2]
-
Phthalic anhydride (5.0 g, 0.033 mol) is added, and the temperature is raised to 90-95°C.[2]
-
The reaction is stirred for 3 hours at this temperature.[2]
-
The mixture is then cooled to 65°C, and the dimethylformamide is distilled off under vacuum.[2]
-
Water is added, and the pH is adjusted to 1-2 with 6N HCl.[2]
-
The mixture is stirred for 2 hours at 15°C.[2]
-
The solid product is filtered, washed with chilled water, and dried to obtain N-phthaloyl-L-glutamine as a white powder.[2]
Step 2: Cyclization to Thalidomide
-
A mixture of N-phthaloyl-L-glutamine and pivaloyl chloride (1.2 equivalents) in the presence of triethylamine (2.0 equivalents) in ethyl acetate is heated to reflux for 2 hours.[2]
-
Thalidomide crystallizes out of the reaction mixture during reflux.[2]
-
The cooled reaction mixture is filtered to produce Thalidomide as a white solid.[2]
Alternative Synthesis Methods
Other reported methods utilize different solvents and reagents. For instance, L-glutamine and phthalic anhydride can be reacted in dimethyl-acetamide, followed by treatment with carbonyl-diimidazole.[3] Another approach involves suspending L-glutamine and phthalic anhydride in pyridine and heating the mixture.[3]
Purification of Thalidomide
The crude Thalidomide obtained from synthesis requires purification to remove impurities, primarily unreacted starting materials and by-products like phthaloyl-L-glutamine.
Washing and Filtration
The initial crude product from the one-step synthesis is washed with a saturated sodium bicarbonate solution and then with diethyl ether.[1]
Chromatography
-
Flash Column Chromatography: Further purification can be achieved using flash column chromatography with a solvent mixture of THF and Cyclohexane (4:6).[1]
-
Dry Column Vacuum Chromatography (DCVC): A gradient of Cyclohexane:THF can also be used for purification by DCVC.[1]
Recrystallization
Recrystallization can be performed to obtain high-purity Thalidomide. A common method involves:
-
Dissolving the crude Thalidomide in hot dimethyl sulfoxide (DMSO).[4]
-
Decoloring the solution with activated carbon.[4]
-
Filtering the hot solution.
-
Cooling the filtrate to induce crystallization.[4]
-
The resulting crystals are then filtered, washed (e.g., with alcohol), and dried.[4]
It has been noted that recrystallization from common solvent systems can sometimes be low-yielding or ineffective in removing certain colored impurities.[1]
Quantitative Data Summary
| Parameter | One-Step Synthesis | Two-Step Synthesis (Step 1) | Two-Step Synthesis (Step 2) | Alternative Synthesis (DMA/CDI) | Recrystallization |
| Starting Materials | Phthalic anhydride, L-glutamine | Phthalic anhydride, L-glutamine | N-Phthaloyl-L-glutamine, pivaloyl chloride | Phthalic anhydride, L-glutamine | Crude Thalidomide |
| Solvent(s) | Toluene | Dimethylformamide | Ethyl acetate | Dimethyl-acetamide | Dimethyl sulfoxide, Methanol |
| Reagents | Triethylamine, Acetic anhydride | - | Triethylamine | Carbonyl-diimidazole | Activated carbon |
| Reaction Temperature | ~110°C (Reflux) | 90-95°C | Reflux | 85-90°C | 80-120°C |
| Reaction Time | 9 hours | 3 hours | 2 hours | 4 hours | 30 minutes (reflux) |
| Yield | ~2.40g (from 5g Phthalic anhydride) | 72% | 85-90% | 60% | 70% recovery |
| Purity (HPLC) | - | - | - | - | >99.9% |
Experimental Workflows
Caption: One-Step Synthesis Workflow for Thalidomide.
Caption: Two-Step Synthesis Workflow for Thalidomide.
Caption: Purification Workflow for Thalidomide via Recrystallization.
References
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based Degraders in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of thalidomide and its analogs as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase for Targeted Protein Degradation (TPD). While specific data for a "Tz-Thalidomide" analog is not extensively available in public literature, this guide will focus on the well-established principles of thalidomide-based degraders, which would be applicable to novel analogs such as those containing a triazole ("Tz") moiety. We will delve into the core mechanism, relevant signaling pathways in the context of Triple-Negative Breast Cancer (TNBC), quantitative data from representative studies, and detailed experimental protocols.
Core Mechanism of Action: Thalidomide Analogs as Molecular Glues
Thalidomide and its derivatives, such as lenalidomide and pomalidomide, function as "molecular glues" that modulate the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN).[1][2][] By binding to a specific pocket within CRBN, these molecules create a new protein interface that enables the recruitment of proteins not normally targeted by this E3 ligase. These newly recruited proteins are referred to as "neosubstrates."[4]
This induced proximity between the neosubstrate and the CRL4-CRBN complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the neosubstrate. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[5]
In the context of Proteolysis Targeting Chimeras (PROTACs), the thalidomide moiety is utilized as the E3 ligase-recruiting ligand. A PROTAC is a heterobifunctional molecule consisting of a ligand for the target Protein of Interest (POI), a ligand for an E3 ligase (e.g., a thalidomide analog), and a chemical linker that connects the two.[6][7] This design allows for the targeted degradation of virtually any protein for which a suitable binder can be developed.
Below is a diagram illustrating the signaling pathway of a thalidomide-based PROTAC.
Application in Triple-Negative Breast Cancer (TNBC)
TNBC is an aggressive subtype of breast cancer that lacks the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2), making it unresponsive to hormonal or HER2-targeted therapies.[8] This necessitates the identification of novel therapeutic targets. Several proteins that are overexpressed or play a critical role in TNBC cell survival have been successfully targeted for degradation using thalidomide-based PROTACs.
Key targets in TNBC for which CRBN-recruiting degraders have been developed include:
-
Cyclin-Dependent Kinases 12 and 13 (CDK12/13): These kinases are involved in regulating transcription and the DNA damage response. Their degradation can induce synthetic lethality in certain cancer contexts.[9]
-
Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4): BRD4 is a transcriptional co-activator that regulates the expression of key oncogenes like c-Myc.[10][11]
-
RAD51: A key protein in the homologous recombination pathway for DNA repair. Its overexpression in TNBC contributes to therapy resistance.[8]
-
c-Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[12]
Data Presentation: Quantitative Degradation Data
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes representative data for thalidomide-based PROTACs in TNBC cell lines.
| PROTAC Target | PROTAC Name/Identifier | E3 Ligase Ligand | Cell Line (TNBC) | DC50 (nM) | Dmax (%) | Reference |
| CDK12 | Compound 7f | Thalidomide | MDA-MB-231 | 2.2 | >90% | [9] |
| CDK13 | Compound 7f | Thalidomide | MDA-MB-231 | 2.1 | >90% | [9] |
| c-Src | DAS-5-oCRBN | Thalidomide | MDA-MB-231 | 2 | 95% | [12] |
| RAD51 | TRD2 | Pomalidomide | MDA-MB-231 | Data not specified | Effective degradation | [8] |
| BET Proteins | BETd-246 | Thalidomide | MDA-MB-468 | Potent degradation | >90% | [10][11] |
Note: The performance of a PROTAC is highly dependent on the specific target, cell line, and experimental conditions.
Experimental Protocols
Successful development and characterization of thalidomide-based degraders require a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
This is the most common method to quantify changes in target protein levels.
Protocol Details:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, treat them with a serial dilution of the thalidomide-based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Sample Preparation: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the loading control to determine the percentage of remaining protein relative to the vehicle control.
This protocol is designed to demonstrate the PROTAC-dependent interaction between the target protein and CRBN.
Protocol Details:
-
Cell Treatment and Lysis: Treat cells (e.g., HEK293T overexpressing the target protein) with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the cleared lysate with an antibody against the target protein (or an epitope tag if the protein is overexpressed) overnight at 4°C to form antibody-antigen complexes.
-
Complex Capture: Add fresh protein A/G agarose beads to the lysate and incubate for 2-4 hours to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing for the presence of CRBN and the target protein. An increased amount of CRBN in the sample treated with the PROTAC indicates the formation of the ternary complex.
This assay confirms that the PROTAC can induce ubiquitination of the target protein in a reconstituted system.
Protocol Details:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following components in ubiquitination buffer: E1 activating enzyme (e.g., UBE1), an appropriate E2 conjugating enzyme, the purified CRL4-CRBN E3 ligase complex, the purified target protein, and ubiquitin.
-
PROTAC Addition: Add the thalidomide-based PROTAC to the desired final concentration (e.g., 1 µM). Include a DMSO vehicle as a negative control.
-
Initiation and Incubation: Initiate the reaction by adding a solution containing ATP and MgCl2. Incubate the mixture at 37°C for 1-2 hours.
-
Termination and Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the samples by Western blot. Probe with an antibody against the target protein. A ladder of higher molecular weight bands in the PROTAC-treated lane indicates polyubiquitination.
This assay determines the functional consequence of target protein degradation on cell survival.
Protocol Details:
-
Cell Seeding: Seed TNBC cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTAC.
-
Incubation: Incubate the cells for a period relevant to the degradation kinetics and expected cellular response (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity, or a CCK-8 assay.
-
Data Analysis: Plot the viability data against the log of the PROTAC concentration and fit a dose-response curve to calculate the IC50 value.
Conclusion
Thalidomide and its analogs have been repurposed from a historical tragedy into a powerful tool for modern drug discovery.[13] As the E3 ligase-recruiting component of PROTACs, they enable the targeted degradation of a wide array of proteins, including those previously considered "undruggable." For aggressive cancers like TNBC, this technology opens up new therapeutic avenues by eliminating the protein drivers of the disease. The successful development of a novel degrader, such as a "this compound" analog, will depend on rigorous application of the biochemical and cellular assays outlined in this guide to confirm its mechanism of action and quantify its efficacy and specificity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perilous journey: a tour of the ubiquitin–proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel proteolysis-targeting chimera targeting RAD51 for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. acs.org [acs.org]
Tz-Thalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tz-Thalidomide as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound, a derivative of thalidomide functionalized with a tetrazine group, serves as a versatile anchor for recruiting the CRBN E3 ligase complex in these heterobifunctional molecules.
This guide will delve into the mechanism of action, present key quantitative data for thalidomide and its analogs to provide a framework for understanding this compound's potential, offer detailed experimental protocols for the characterization of this compound-based PROTACs, and visualize the underlying biological and experimental frameworks.
Core Concepts: Cereblon-Mediated Targeted Protein Degradation
Cereblon functions as the substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). This complex is a key player in the ubiquitin-proteasome system (UPS), the cell's primary pathway for degrading damaged or unwanted proteins. Thalidomide and its derivatives, including this compound, act as "molecular glues" by binding to a specific pocket in Cereblon. This binding event allosterically modulates the substrate specificity of the CRBN E3 ligase, enabling it to recognize and ubiquitinate proteins it would not normally target, referred to as "neosubstrates."
PROTACs leverage this by chemically linking a thalidomide derivative, such as this compound, to a ligand that binds to a specific protein of interest (POI). This bifunctional nature of PROTACs brings the POI into close proximity with the CRBN E3 ligase, leading to the polyubiquitination of the target protein. This polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the target protein.
Quantitative Data Presentation
While specific quantitative data for the binding of this compound to Cereblon is not extensively available in the public domain, the following tables summarize the binding affinities of the parent molecule, thalidomide, and its key derivatives to Cereblon. This data provides a valuable reference for the expected binding characteristics of this compound. Additionally, representative degradation efficiency data for several thalidomide-based PROTACs are presented to illustrate the potential potency of PROTACs utilizing this E3 ligase ligand.
It is important to note that this compound itself has been reported to have binding affinity for BRD4, with IC50 values of 46.25 μM for BRD4-1 and 62.55 μM for BRD4-2.[1] This interaction is distinct from its role as a Cereblon ligand.
Table 1: Binding Affinities of Thalidomide and its Derivatives to Cereblon
| Compound | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [2] |
| (S)-Thalidomide | Competitive Elution Assay | ~10-fold stronger than (R)-enantiomer | [3] |
| (S)-Thalidomide | TR-FRET | 11.0 nM (IC50) | [4] |
| (R)-Thalidomide | TR-FRET | 200.4 nM (IC50) | [4] |
| Lenalidomide | Not Specified | ~178 nM (Kd) | [5] |
| Lenalidomide | TR-FRET | 8.9 nM (IC50) | [4] |
| Pomalidomide | Not Specified | ~157 nM (Kd) | [5] |
| Pomalidomide | TR-FRET | 6.4 nM (IC50) | [4] |
Table 2: Representative Degradation Efficiency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma | < 1 nM | >95% | [6] |
| SD-36 | STAT3 | SU-DHL-1 (Lymphoma) | 28 nM | >90% | [5] |
| PROTAC 17 | BCR-ABL | K562 (Leukemia) | 0.18 nM | >90% | [5] |
| SHP2 Degrader 11 | SHP2 | Not Specified | 6.02 nM | Not Specified | [7] |
| dCBP-1 | p300/CBP | Multiple Myeloma | Not Specified | >90% | [8] |
| dAurAB5 | Aurora A/B | IMR32 (Neuroblastoma) | 8.8 nM (Aurora A), 6.1 nM (Aurora B) | >90% | [8] |
| SK2188 | AURKA | Not Specified | 3.9 nM | >90% | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of the components of a this compound-based PROTAC.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a this compound-based PROTAC.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of N-Phthaloyl-L-glutamine
-
To a stirred solution of L-glutamine in a suitable solvent (e.g., pyridine or DMF), add phthalic anhydride.[10]
-
Heat the reaction mixture (e.g., to 80-95°C) and stir for several hours.[10]
-
Cool the reaction and precipitate the product by adding an anti-solvent or adjusting the pH.[10]
-
Filter and dry the N-phthaloyl-L-glutamine product.[10]
Step 2: Cyclization to form a functionalized Thalidomide derivative
-
To introduce a linking point, a modified phthalic anhydride or glutamine derivative with a protected functional group (e.g., an amino or hydroxyl group) can be used in Step 1.
-
Cyclize the N-phthaloyl-L-glutamine derivative using a dehydrating agent (e.g., carbonyldiimidazole or acetic anhydride) to form the glutarimide ring.[9]
Step 3: Deprotection and Conjugation to a Tetrazine Moiety
-
Deprotect the functional group on the thalidomide derivative.
-
Synthesize a tetrazine derivative with a complementary reactive group (e.g., an NHS ester or an alkyne for click chemistry).[11][13][14]
-
React the functionalized thalidomide with the activated tetrazine derivative under appropriate conditions to form this compound.
-
Purify the final product using chromatography (e.g., HPLC).
Protocol 2: Cereblon Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD) of a this compound-based PROTAC to Cereblon.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Cereblon (CRBN), often in complex with DDB1 for stability
-
This compound-based PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Activate the sensor chip surface using a standard amine coupling kit.
-
Immobilize the recombinant CRBN/DDB1 complex onto the activated sensor surface to a target response level.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound-based PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized CRBN surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Cellular Target Protein Degradation Assessment using Western Blotting
Objective: To determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a target protein induced by a this compound-based PROTAC.[8]
Materials:
-
Cell line expressing the protein of interest (POI)
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound-based PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the primary antibody against the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 4: Ternary Complex Formation Analysis
Objective: To qualitatively or quantitatively assess the formation of the ternary complex (POI-PROTAC-CRBN).
Several methods can be used, including:
-
Co-immunoprecipitation (Co-IP):
-
Treat cells expressing tagged versions of the POI and/or CRBN with the this compound-based PROTAC.
-
Lyse the cells and perform immunoprecipitation using an antibody against one of the tagged proteins.
-
Analyze the immunoprecipitate by Western blotting for the presence of the other components of the ternary complex.
-
-
Bioluminescence Resonance Energy Transfer (BRET):
-
Co-express the POI fused to a NanoLuc luciferase and CRBN fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand) in cells.
-
Treat the cells with the this compound-based PROTAC.
-
Addition of the luciferase substrate will lead to light emission, and if the POI and CRBN are in close proximity due to the PROTAC, energy will be transferred to the fluorescent acceptor, resulting in a BRET signal.
-
-
Isothermal Titration Calorimetry (ITC):
-
This biophysical technique can be used to measure the thermodynamics of ternary complex formation in vitro.[4]
-
Titrate the PROTAC into a solution containing the POI and CRBN and measure the heat changes upon binding.
-
Conclusion
This compound represents a valuable chemical tool for the development of Cereblon-recruiting PROTACs. Its tetrazine functionality allows for versatile and efficient conjugation to a wide range of protein of interest ligands through bioorthogonal chemistry. While specific quantitative data on its direct interaction with Cereblon and its degradation efficiency in a PROTAC context are still emerging, the extensive knowledge base for thalidomide and its analogs provides a strong foundation for its application. The experimental protocols outlined in this guide offer a robust framework for the synthesis, characterization, and validation of novel this compound-based PROTACs, paving the way for the development of new therapeutic agents for a multitude of diseases.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and Development of Triazole-Containing Thalidomide Analogs
Introduction
Thalidomide, a drug with a tumultuous history, has undergone a remarkable renaissance in modern medicine.[1][2] Initially marketed as a sedative in the 1950s, it was withdrawn from the market due to its severe teratogenic effects.[1][3] Decades later, researchers discovered its potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties, leading to its successful repurposing for the treatment of various inflammatory conditions and cancers, most notably multiple myeloma.[1][2][4] The journey of thalidomide has spurred significant advancements in drug development, including stricter regulations and a deeper understanding of drug mechanisms.[1] This has paved the way for the development of a new generation of thalidomide analogs, such as lenalidomide and pomalidomide, with improved efficacy and safety profiles.[2]
This technical guide focuses on a specific class of thalidomide derivatives: triazole-containing thalidomide analogs, referred to here as Tz-Thalidomides. The inclusion of the triazole moiety, a common structural motif in medicinal chemistry, is a strategic approach to modulate the pharmacological properties of the parent compound.[5][6] Triazole derivatives are known to possess a wide range of biological activities, including anticancer properties.[6][7] This guide will delve into the core aspects of the discovery and development of these analogs, including their mechanism of action, synthesis, and preclinical evaluation, providing researchers and drug development professionals with a comprehensive overview of this promising area of research.
Mechanism of Action: The Role of Cereblon
The pleiotropic effects of thalidomide and its analogs are primarily mediated through their interaction with the protein Cereblon (CRBN).[4][8][9] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[8][9] The binding of a thalidomide analog to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates".[8][9]
Key neosubstrates for the anti-myeloma effects of thalidomide analogs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10] The degradation of these proteins is crucial for the proliferation and survival of multiple myeloma cells.[10] Conversely, the teratogenic effects of thalidomide have been linked to the degradation of other neosubstrates, such as SALL4, a transcription factor involved in limb development.[8][11]
The specific chemical structure of the thalidomide analog influences its binding affinity to CRBN and the selection of neosubstrates for degradation, thereby determining its therapeutic and adverse effect profiles. The development of Tz-Thalidomides aims to optimize this interaction to enhance the degradation of cancer-promoting proteins while minimizing off-target effects.
Experimental Protocols
Synthesis of Thalidomide Analogs
The synthesis of thalidomide and its analogs can be achieved through various methods. A common approach involves the reaction of a phthalic anhydride derivative with a glutamine derivative.[12][13] Microwave-assisted organic synthesis has been shown to be an efficient method for preparing these compounds in a one-pot, multicomponent system.[14]
Generalized Protocol for Microwave-Assisted Synthesis:
-
Reactant Mixture: In a microwave-transparent vessel, combine a cyclic anhydride (e.g., phthalic anhydride), glutamic acid, and ammonium chloride.
-
Catalyst: Add a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP).
-
Microwave Irradiation: Subject the mixture to microwave irradiation for a specified time and at a set temperature.
-
Workup: After cooling, the reaction mixture is subjected to a standard workup procedure, which may include extraction and purification by chromatography, to isolate the desired thalidomide analog.
Preclinical Evaluation
The preclinical assessment of novel thalidomide analogs involves a battery of in vitro and ex vivo assays to determine their anti-cancer, anti-angiogenic, and anti-inflammatory properties.[15]
In Vitro Anti-Myeloma Assay:
-
Cell Culture: Human multiple myeloma cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the test compound (this compound) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTS or MTT assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
Ex Vivo Angiogenesis Assay (Human Saphenous Vein):
-
Vein Culture: Segments of human saphenous veins are cultured in a suitable medium.
-
Treatment: The vein segments are treated with the test compound in the presence of an angiogenic stimulus (e.g., VEGF).
-
Assessment of Angiogenesis: The formation of new microvessels is quantified by microscopy.
-
Data Analysis: The extent of angiogenesis inhibition is compared between treated and untreated samples.
Data Presentation
The following tables summarize representative preclinical data for thalidomide and its analogs. It is important to note that the specific values for a novel this compound would need to be determined experimentally.
Table 1: Pharmacokinetic Properties of Thalidomide
| Parameter | Value | Reference |
| Bioavailability | ~90% | [12] |
| Protein Binding | 55% (R-enantiomer), 66% (S-enantiomer) | [12] |
| Metabolism | Primarily non-enzymatic hydrolysis | [12] |
| Half-life | 5-7.5 hours | [12] |
| Cmax (200 mg dose) | 2.00 ± 0.55 mg/L | [10] |
| AUC∞ (200 mg dose) | 19.80 ± 3.61 mg*h/mL | [10] |
Table 2: In Vitro Anti-Myeloma Activity of Thalidomide Analogs
| Compound | Cell Line | IC50 (µM) | Notes | Reference |
| Thalidomide | MM.1S | >100 | Modest direct anti-proliferative activity | N/A |
| Lenalidomide | MM.1S | ~1 | More potent than thalidomide | [2] |
| Pomalidomide | MM.1S | ~0.1 | More potent than lenalidomide | [2] |
| Polyfluorinated Analog (Gu1215) | MM.1S | ~0.5 | Active in IMiD-resistant cells | [15] |
Table 3: Anti-Angiogenic and Anti-Inflammatory Properties
| Compound | Assay | Effect | Mechanism | Reference |
| Thalidomide | Endothelial Tube Formation | Inhibition | Inhibition of bFGF and VEGF | [10] |
| Thalidomide | LPS-induced TNF-α | Inhibition | Enhanced degradation of TNF-α mRNA | [1] |
| Pomalidomide | Angiogenesis in vivo | Potent Inhibition | Dual activity on tumor and vascular compartments | [2] |
| Polyfluorinated Analogs | THP-1 Inflammatory Assay | Potent Anti-inflammatory | - | [15] |
The development of triazole-containing thalidomide analogs represents a logical and promising strategy in the ongoing effort to expand the therapeutic potential of this important class of drugs. By leveraging the unique properties of the triazole moiety, it may be possible to design novel compounds with enhanced potency, improved safety profiles, and the ability to overcome drug resistance. The methodologies and data presented in this guide provide a framework for the rational design and preclinical evaluation of such compounds. Further research into Tz-Thalidomides is warranted to fully elucidate their therapeutic potential in oncology and inflammatory diseases.
References
- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Sixty years on: the history of the thalidomide tragedy :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 6. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 12. Thalidomide - Wikipedia [en.wikipedia.org]
- 13. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Characterization of Ligand Binding to Cereblon: A Technical Guide for Tz-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biophysical methods used to characterize the binding of small molecule ligands to Cereblon (CRBN), a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). While specific quantitative data for Tz-Thalidomide is not yet widely available in public literature, this document outlines the established principles, experimental protocols, and data presentation formats using thalidomide and its well-characterized derivatives (lenalidomide and pomalidomide) as exemplars. This guide is intended to serve as a foundational resource for the investigation of novel CRBN ligands like this compound.
Introduction to CRBN and Ligand Binding
Cereblon (CRBN) functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins-1 (ROC1).[1] The binding of immunomodulatory drugs (IMiDs) like thalidomide to CRBN alters the substrate specificity of the E3 ligase complex. This leads to the recruitment of "neosubstrates," proteins not typically targeted by this ligase, for ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism is the basis for the therapeutic effects of these drugs and is a foundational principle in the development of Proteolysis Targeting Chimeras (PROTACs), where CRBN is often the E3 ligase of choice.[1][3] The biophysical characterization of the binding affinity and kinetics between a novel ligand, such as this compound, and CRBN is a critical step in the development of such therapeutics.
Quantitative Data on CRBN Ligand Binding
The binding affinity of ligands to CRBN can be quantified using various biophysical techniques. The following table summarizes reported binding constants for thalidomide, lenalidomide, and pomalidomide, which serve as a benchmark for new derivatives. It is important to note that affinity values can vary depending on the specific experimental conditions, the protein construct used (e.g., full-length CRBN vs. the thalidomide-binding domain), and the assay methodology.[2]
| Compound | Assay Type | Binding Constant | Source |
| Thalidomide | Competitive Titration | Ki: ~250 nM | [4] |
| (S)-Thalidomide | Isothermal Titration Calorimetry (ITC) | ~10-fold stronger binding than (R)-enantiomer | [5][6] |
| Thalidomide | Fluorescence Polarization (FP) | IC50: 404.6 nM | [7] |
| Thalidomide | Thermal Shift Assay | IC50: 30 µM | [7] |
| Lenalidomide | Competitive Titration | Ki: 177.80 nM | [4] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 19 µM (for CRBN-TBD) | [2][8] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 0.6 µM (for CRBN:DDB1) | [2][8] |
| Lenalidomide | Fluorescence Polarization (FP) | IC50: 296.9 nM | [7] |
| Lenalidomide | Time-Resolved FRET (TR-FRET) | IC50: 8.9 nM | [7] |
| Pomalidomide | Competitive Titration | Ki: 156.60 nM | [4] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [2] |
| Pomalidomide | Fluorescence Polarization (FP) | IC50: 264.8 nM | [7] |
| Pomalidomide | Time-Resolved FRET (TR-FRET) | IC50: 6.4 nM | [7] |
Key Experimental Protocols
A variety of biophysical and biochemical assays are employed to quantify the interaction between thalidomide derivatives and CRBN.[3] The following sections detail the methodologies for some of the most common techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).[2][3]
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified recombinant CRBN protein (often in complex with DDB1 for stability and higher affinity) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[3]
-
Prepare a solution of the ligand (e.g., this compound) in the same buffer. The ligand is typically loaded into the injection syringe.
-
-
Titration:
-
The ligand solution is injected in small, precise aliquots into the sample cell containing the CRBN solution.
-
-
Heat Measurement:
-
The instrument measures the minute heat changes that occur upon each injection.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the ligand to the protein.
-
The resulting binding isotherm is then fitted to a suitable binding model to determine the KD, stoichiometry, and enthalpy of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time. It allows for the determination of the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[2][9]
Methodology:
-
Immobilization:
-
Recombinant CRBN (often the Thalidomide-Binding Domain, TBD) is immobilized on the surface of a sensor chip.[2]
-
-
Binding (Association):
-
A solution containing the ligand at various concentrations is flowed over the sensor chip surface. The binding of the ligand to the immobilized CRBN causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[2]
-
-
Dissociation:
-
A buffer solution without the ligand is flowed over the chip to measure the dissociation of the ligand from CRBN.[2]
-
-
Data Analysis:
-
The resulting sensorgrams (SPR signal vs. time) are analyzed to determine the kon and koff rates.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that is well-suited for high-throughput screening of ligands. It measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule upon binding to a larger protein.
Methodology:
-
Reaction Mixture:
-
A solution is prepared containing purified CRBN and a fluorescently labeled thalidomide analog (tracer).[3]
-
-
Competition:
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the mixture. The test compound will compete with the fluorescent tracer for binding to CRBN.
-
-
Measurement:
-
The fluorescence polarization of the solution is measured. When the fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger CRBN protein, its tumbling is slower, leading to higher polarization. Displacement of the tracer by the test compound results in a decrease in polarization.[3]
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the significance of the biophysical characterization.
CRL4CRBN E3 Ubiquitin Ligase Pathway
The following diagram illustrates the mechanism of action of thalidomide-like molecules in modulating the CRL4CRBN E3 ubiquitin ligase complex.
Caption: Mechanism of CRL4-CRBN mediated neosubstrate degradation induced by a thalidomide-like ligand.
Experimental Workflow for Biophysical Characterization
The diagram below outlines a typical workflow for the biophysical characterization of a novel CRBN ligand.
Caption: A generalized workflow for the biophysical characterization of this compound binding to CRBN.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Tz-Thalidomide CRBN Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the structural and molecular interactions between tetrazol-thalidomide (Tz-thalidomide) and its analogs with the Cereblon (CRBN) E3 ubiquitin ligase complex. Cereblon, a primary target of thalidomide and its derivatives, plays a pivotal role in the therapeutic effects and teratogenicity of these compounds. Understanding the precise structural basis of this engagement is critical for the rational design of novel therapeutics, including proteolysis-targeting chimeras (PROTACs) and molecular glues, with improved efficacy and safety profiles. This document details the key structural features of the CRBN-ligand interface, summarizes quantitative binding data, and provides comprehensive experimental protocols for studying this interaction.
Introduction: The Significance of CRBN Engagement
Thalidomide and its analogs, including lenalidomide and pomalidomide, are immunomodulatory drugs (IMiDs) that exert their therapeutic effects by binding to Cereblon (CRBN).[1][2] CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] The binding of IMiDs to CRBN allosterically modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not typically targeted by the native CRL4^CRBN^ complex.[3][4] This induced degradation of key proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, is central to the anti-cancer activity of these drugs.[4] Conversely, the degradation of other neosubstrates is linked to the teratogenic effects of thalidomide.[5]
The core structural motif for CRBN engagement is the glutarimide ring of thalidomide, which binds within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[6][7] The phthalimide ring is more solvent-exposed and can be modified to alter substrate specificity or to serve as an attachment point for developing PROTACs. The development of this compound and other analogs aims to refine this interaction to enhance therapeutic efficacy and minimize off-target effects.
Structural Basis of CRBN-Ligand Interaction
The crystal structure of the DDB1-CRBN complex bound to thalidomide and its analogs has provided atomic-level insights into the molecular recognition process.[6][8][9]
The Tri-Tryptophan Pocket
The glutarimide moiety of thalidomide and its analogs is anchored in a conserved hydrophobic pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN. This pocket is notably formed by three tryptophan residues. The interaction is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly higher binding affinity for CRBN compared to the (R)-enantiomer.[10] This difference in binding affinity is attributed to a more favorable conformation of the (S)-enantiomer within the binding pocket.[10]
Key Residues and Interactions
Specific amino acid residues within the CRBN TBD are critical for ligand binding. Mutagenesis studies have shown that alterations to these key residues can abrogate the antiproliferative effects of IMiDs.[6] The interactions primarily involve hydrogen bonds and hydrophobic contacts between the glutarimide ring and the side chains of the pocket-forming residues. The isoindolinone ring of the ligand is positioned at the entrance of the pocket, where it is more exposed to the solvent, making it an ideal site for chemical modification without disrupting the core interaction with CRBN.[6]
Quantitative Analysis of CRBN-Ligand Engagement
The affinity of thalidomide analogs for CRBN is a key determinant of their biological activity. Various biophysical techniques are employed to quantify this interaction.
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM (Kᵢ) | Competitive Fluorescence Polarization | [2] |
| Lenalidomide | ~178 nM (Kᵢ) | Competitive Fluorescence Polarization | [2] |
| Pomalidomide | ~157 nM (Kᵢ) | Competitive Fluorescence Polarization | [2] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [10] |
| Lenalidomide | ~3 µM (IC₅₀) | Fluorescent Thermal Melt Shift | [7] |
| Pomalidomide | ~3 µM (IC₅₀) | Fluorescent Thermal Melt Shift | [7] |
| Thalidomide | ~30 µM (IC₅₀) | Fluorescent Thermal Melt Shift | [7] |
| Lenalidomide | ~2 µM (IC₅₀) | Competitive Affinity Bead Binding | [7] |
| Pomalidomide | ~2 µM (IC₅₀) | Competitive Affinity Bead Binding | [7] |
| Lenalidomide | 2.694 µM (IC₅₀) | TR-FRET | [11] |
| Novel Ligand YJ1b | 0.206 µM (IC₅₀) | TR-FRET | [11] |
| Succinimide | 4.3 µM (Kᵢ) | FRET | [12] |
| Glutarimide | 28 µM (Kᵢ) | FRET | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structural and functional aspects of this compound CRBN engagement.
X-ray Crystallography of the DDB1-CRBN-Ligand Complex
Objective: To determine the three-dimensional structure of the DDB1-CRBN complex in the presence of a thalidomide analog.
Protocol:
-
Protein Expression and Purification: Co-express human DDB1 and CRBN (e.g., a chimeric complex with chicken CRBN for improved crystallization) in insect or mammalian cells. Purify the complex using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.
-
Complex Formation: Incubate the purified DDB1-CRBN complex with a molar excess of the thalidomide analog.
-
Crystallization: Screen a wide range of crystallization conditions using vapor diffusion methods (sitting or hanging drop). Crystals of the DDB1-CRBN-ligand complex have been reported to grow in conditions containing polyethylene glycol (PEG) and various salts.[2][8]
-
Data Collection and Processing: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the diffraction data using appropriate software to obtain a set of structure factors.
-
Structure Determination and Refinement: Solve the structure by molecular replacement using a known structure of DDB1 as a search model. Build the CRBN and ligand models into the electron density map and refine the structure to high resolution (e.g., 2.98 Å).[1]
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
Objective: To quantify the binding affinity of a test compound to CRBN in a high-throughput format.
Protocol:
-
Reagent Preparation:
-
GST-tagged human CRBN protein.
-
Thalidomide-Red fluorescent ligand.
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore).
-
Test compound serially diluted in an appropriate buffer.
-
-
Assay Procedure (384-well plate):
-
Dispense the test compound or vehicle control into the assay plate.
-
Add the GST-tagged CRBN protein and incubate briefly.
-
Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and the Thalidomide-Red ligand.[13]
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor emission / donor emission).
-
The binding of the test compound will displace the Thalidomide-Red ligand, leading to a decrease in the FRET signal.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ) of a compound binding to CRBN.
Protocol:
-
Chip Preparation: Immobilize purified CRBN protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to observe the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kₐ and kₑ values.
-
Calculate the Kₑ as the ratio of kₑ/kₐ.[14]
-
In Vitro Ubiquitination Assay
Objective: To assess the ability of a thalidomide analog to induce the ubiquitination of a neosubstrate by the CRL4^CRBN^ complex.
Protocol:
-
Reaction Components:
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3).
-
Purified CRL4^CRBN^ E3 ligase complex.
-
Recombinant ubiquitin.
-
Recombinant neosubstrate protein (e.g., IKZF1).
-
ATP.
-
Test compound or DMSO vehicle.
-
-
Reaction Setup:
-
Combine the E1, E2, CRL4^CRBN^, ubiquitin, and neosubstrate in a reaction buffer.
-
Add the test compound or DMSO.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).[15]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the neosubstrate to detect the appearance of higher molecular weight ubiquitinated species.[16]
-
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry for Neosubstrate Identification
Objective: To identify proteins that interact with CRBN in a ligand-dependent manner.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound or DMSO for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against CRBN (or a tag if using tagged CRBN) pre-coupled to protein A/G beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Preparation: Elute the bound proteins from the beads. Prepare the protein samples for mass spectrometry analysis by in-gel or in-solution digestion with trypsin.
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Identify and quantify the proteins in the compound-treated and control samples using appropriate software.
-
Proteins that are significantly enriched in the compound-treated sample are potential neosubstrates.[17]
-
Zebrafish Teratogenicity Assay
Objective: To evaluate the potential teratogenic effects of thalidomide analogs during embryonic development.
Protocol:
-
Embryo Collection and Treatment:
-
Collect freshly fertilized zebrafish embryos.
-
At a specific developmental stage (e.g., 3 hours post-fertilization), place the embryos in a multi-well plate.
-
Expose the embryos to different concentrations of the test compound or vehicle control.[18]
-
-
Observation and Phenotypic Analysis:
-
Data Analysis:
-
Determine the concentration at which 50% of the embryos exhibit a teratogenic phenotype (EC₅₀).
-
Determine the lethal concentration 50 (LC₅₀).
-
Calculate the teratogenic index (TI = LC₅₀ / EC₅₀) to assess the teratogenic potential of the compound.[21]
-
Visualizing the Pathways and Workflows
Signaling Pathway of CRL4^CRBN^ Modulation by this compound
References
- 1. rcsb.org [rcsb.org]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. | BioGRID [thebiogrid.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. revvity.com [revvity.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Tz-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Tz-Thalidomide, a tetrazine-tagged derivative of thalidomide. Given the limited availability of specific experimental data for this compound, this guide also includes relevant information for the parent compound, thalidomide, to provide a comparative context and foundational understanding. The methodologies for key experiments are detailed to enable researchers to conduct further characterization.
Chemical Properties
This compound is a specialized chemical probe used in targeted protein degradation research, specifically within the field of Proteolysis Targeting Chimeras (PROTACs). The tetrazine group facilitates "click chemistry" reactions, allowing for the conjugation of this compound to other molecules of interest.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent compound, thalidomide.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₉N₇O₆ | [1] |
| Molecular Weight | 571.58 g/mol | [1] |
| Appearance | Solid | [1] |
| Color | Pink to red | [1] |
| Solubility | DMSO: 50 mg/mL (87.48 mM) | [1] |
| CAS Number | 2087490-42-2 | [1] |
Table 2: Chemical Properties of Thalidomide
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [2] |
| Molar Mass | 258.233 g·mol⁻¹ | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 269–271 °C | [3][4] |
| Solubility in water | Sparingly soluble (approx. 50 µg/mL) | [5] |
| Solubility in organic solvents | DMSO and dimethylformamide: ~12 mg/mL | [6] |
| pKa (predicted) | 10.70 ± 0.40 | [3] |
| CAS Number | 50-35-1 | [2] |
Stability
Storage and Handling
This compound should be stored under the following conditions to ensure its stability:
-
Powder: -20°C for 3 years, or 4°C for 2 years.[1]
-
In solvent (-80°C): 6 months.[1]
-
In solvent (-20°C): 1 month.[1]
It is noted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO should be used for preparing solutions.[1]
General Stability Considerations
-
Tetrazine Moiety: Tetrazine-containing compounds are known for their high reactivity in bioorthogonal reactions. While some tetrazines can be unstable under physiological conditions, aromatic substitution, as is likely in this compound, can significantly increase their stability.[7] The stability of tetrazine-modified biopolymers is generally considered robust, contributing to a prolonged half-life of the conjugated drug.[8]
-
Thalidomide Moiety: Thalidomide is susceptible to hydrolysis, particularly at the four amide sites.[2] The use of phosphoric acid in sample preparations has been shown to inhibit its hydrolysis.[9] Studies on extemporaneously prepared suspensions of thalidomide have shown it to be stable for at least 31-35 days when stored at room temperature or under refrigeration, protected from light.[10][11] High temperatures can lead to degradation, with the stationary phase in HPLC having a pronounced effect.[12]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the chemical properties and stability of small molecules like this compound.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any crystals in a mortar and pestle.[13]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.[12]
-
Measurement:
-
Place the loaded capillary tube into a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to determine a preliminary range.[14]
-
For an accurate measurement, start heating at a slower rate (1-2 °C/minute) when the temperature is about 15-20 °C below the approximate melting point.[12]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[15]
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[16]
-
Sample Preparation: Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[17]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[16]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Filtration should be done carefully to avoid adsorption of the solute onto the filter membrane.[17]
-
Quantification:
-
Withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., DMSO or mobile phase for HPLC).
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]
-
Calculate the original solubility based on the dilution factor.
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[19]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low) to a known concentration (e.g., 1 mM).[19]
-
Titration Setup:
-
Calibrate a pH meter using standard buffers.
-
Place the sample solution in a thermostatted vessel with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration:
-
Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small, precise increments.[19]
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve (the inflection point).[19]
-
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for assessing the stability of a drug substance by separating the intact molecule from its degradation products.[20]
-
Forced Degradation Studies:
-
Expose solutions of this compound to various stress conditions to generate potential degradation products. These conditions typically include:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Heating the solid or solution.
-
Photodegradation: Exposure to UV light.
-
-
-
Chromatographic Method Development:
-
Column: A reversed-phase column (e.g., C18) is commonly used for small molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate all components.[21]
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Optimization: Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate separation (resolution) between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.[20]
-
-
Stability Study:
-
Prepare solutions of this compound and store them under defined conditions (e.g., different temperatures and light exposure).
-
At specified time points, analyze the samples using the validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and any major degradation products formed. Stability is often defined as retaining at least 90% of the initial concentration.[10]
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Workflow for the synthesis, characterization, and stability testing of this compound.
Caption: Conceptual overview of thalidomide's degradation via hydrolysis and its chiral nature.
Caption: Simplified signaling pathway for targeted protein degradation mediated by thalidomide analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine-modified Biopolymer-based Drug Delivery Service - CD BioGlyco [glycoclick.bioglyco.com]
- 9. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. thinksrs.com [thinksrs.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. scispace.com [scispace.com]
- 21. chromatographyonline.com [chromatographyonline.com]
In Vitro Characterization of Thalidomide's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a drug with a complex history, has re-emerged as a valuable therapeutic agent in oncology and for treating inflammatory diseases. Its pleiotropic effects, including anti-proliferative, anti-angiogenic, and immunomodulatory activities, are of significant interest to the scientific community. This technical guide provides an in-depth overview of the in vitro characterization of thalidomide's activity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Data Presentation: Quantitative In Vitro Activity of Thalidomide
The following tables summarize the quantitative data on the in vitro effects of thalidomide across various cell lines and experimental conditions.
Table 1: Anti-Proliferative Activity of Thalidomide in Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| MG-63 (Osteosarcoma) | CCK-8 | 151.05 ± 8.09 | 48 | [1] |
| MG-63 (Osteosarcoma) | CCK-8 | 94.76 ± 10.52 | 72 | [1] |
| SW1990 (Pancreatic Cancer) | MTT | Not explicitly stated, but showed 16-40% inhibition at 6.25-100 µmol/l | 48 | [2] |
| SW1990 (Pancreatic Cancer) | MTT | Not explicitly stated, but showed 23-47% inhibition at 6.25-100 µmol/l | 72 | [2] |
| Capan-2 (Pancreatic Cancer) | MTT | Not explicitly stated, but showed 7-19% inhibition at 6.25-100 µmol/l | 48 | [2] |
| Capan-2 (Pancreatic Cancer) | MTT | Not explicitly stated, but showed 14.8-20% inhibition at 6.25-100 µmol/l | 72 | [2] |
| 4T1 (Mouse Breast Cancer) | MTS | Not explicitly stated, but showed 34.1% inhibition at 40 µg/ml | Not Specified | [3] |
| 4THMpc (Metastatic Breast Cancer) | MTS | Not explicitly stated, but showed 52.6% inhibition at 40 µg/ml | Not Specified | [3] |
Table 2: Effect of Thalidomide on Apoptosis and Cell Cycle in MG-63 Osteosarcoma Cells
| Parameter | Thalidomide Concentration (µg/ml) | Result | Reference |
| Apoptotic Cells (%) | 50 | 10.58 ± 1.18 | [1] |
| 100 | 28.74 ± 6.08 | [1] | |
| 200 | 38.00 ± 6.40 | [1] | |
| G0/G1 Phase Cells (%) | 50 | 71.9 ± 0.83 | [1] |
| 100 | 73.87 ± 1.72 | [1] | |
| 200 | 76.37 ± 1.12 | [1] | |
| S Phase Cells (%) | 50 | 15.08 ± 3.35 | [1] |
| 100 | 13.53 ± 2.96 | [1] | |
| 200 | 12.38 ± 2.0 | [1] |
Table 3: Effect of Thalidomide on Cytokine Production
| Cell Type | Stimulant | Cytokine | Thalidomide Concentration | % Inhibition / Change | Reference |
| LPMC (from Crohn's disease patients) | Pokeweed Mitogen (PWM) | TNF-α | ~5-10 µg/ml (IC50) | 50% | [4] |
| LPMC (from Crohn's disease patients) | Pokeweed Mitogen (PWM) | IL-12 | ~3-4 µg/ml (IC50) | 50% | [4] |
| Murine Splenic Dendritic Cells | TLR7/9 agonists | IL-6, TNF-α, IL-10 | Not specified | Significant reduction |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of thalidomide.
Cell Proliferation Assays (MTT and CCK-8)
Objective: To determine the effect of thalidomide on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.[2]
-
Compound Treatment: Prepare serial dilutions of thalidomide in complete culture medium. Remove the existing medium from the wells and add 200 µl of the medium containing different concentrations of thalidomide (e.g., 0, 6.25, 12.5, 25, 50, 100 µmol/l).[2] Include a vehicle control (medium with the same concentration of the solvent used to dissolve thalidomide, e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
Reagent Addition:
-
Solubilization (for MTT assay): After incubation with MTT, remove the medium and add 150 µl of a solubilization solution (e.g., DMSO or a solution containing 50% dimethylformamide and 20% SDS, pH 4.7) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader (e.g., 570 nm for MTT and 450 nm for CCK-8).[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot Analysis for Protein Expression
Objective: To determine the effect of thalidomide on the expression levels of specific proteins involved in signaling pathways.
Methodology:
-
Cell Lysis: After treating cells with thalidomide for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the effect of thalidomide on the ability of endothelial cells to form capillary-like structures in vitro.
Methodology:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of Matrigel. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the Matrigel-coated wells.
-
Compound Treatment: Treat the cells with different concentrations of thalidomide. Include a vehicle control and positive/negative controls for angiogenesis (e.g., VEGF as a positive control and suramin as a negative control).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of time that allows for tube formation (typically 6-24 hours).
-
Imaging: Observe and photograph the formation of capillary-like structures (tubes) in each well using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by thalidomide and a typical experimental workflow for its in vitro characterization.
Thalidomide's Core Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide's primary mechanism of action involves its binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to thalidomide's immunomodulatory and anti-myeloma effects.
Caption: Thalidomide binds to CRBN, hijacking the E3 ligase to degrade neo-substrates.
Thalidomide's Inhibition of the NF-κB Signaling Pathway
Thalidomide has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. This inhibition can occur through the suppression of IκB kinase (IKK) activity, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Caption: Thalidomide inhibits NF-κB activation by suppressing IKK-mediated IκBα degradation.
Experimental Workflow for In Vitro Characterization of Thalidomide
The following diagram outlines a typical workflow for the in vitro characterization of thalidomide's activity, from initial cell-based assays to more complex mechanistic studies.
Caption: A streamlined workflow for the in vitro assessment of thalidomide's bioactivity.
Conclusion
This technical guide provides a comprehensive overview of the in vitro characterization of thalidomide's activity. The presented quantitative data, detailed experimental protocols, and visual representations of key signaling pathways offer a valuable resource for researchers in the field. A thorough understanding of thalidomide's in vitro effects is crucial for its continued development and for the discovery of novel analogs with improved therapeutic profiles. The methodologies and data presented here can serve as a foundation for further investigation into the complex mechanisms of action of this important therapeutic agent.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
- 4. Thalidomide suppresses the interleukin 1beta-induced NFkappaB signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Step-by-Step Guide to Tz-Thalidomide PROTAC Synthesis
This document provides a detailed guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing a Tz-Thalidomide E3 ligase ligand. The protocols are intended for researchers, scientists, and drug development professionals with a background in organic chemistry.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1][2] Unlike traditional inhibitors, PROTACs eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three main components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]
Thalidomide and its derivatives are widely used E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex.[3][6][7][8] This guide focuses on a modern, efficient approach to PROTAC synthesis using "click chemistry." Specifically, it details the use of a tetrazine (Tz) functionalized thalidomide derivative. This this compound building block can be rapidly and specifically conjugated to a POI ligand functionalized with a strained dienophile, such as a trans-cyclooctene (TCO) group, via an inverse electron demand Diels-Alder (iEDDA) reaction.[9][10] This method offers high yields and biocompatible reaction conditions, accelerating the drug discovery process.
Experimental Protocols: Synthesis Workflow
The synthesis of a this compound PROTAC is a modular process divided into two main stages: the preparation of functionalized precursors and the final assembly via a click chemistry reaction.
Protocol 2.1: Synthesis of Functionalized Thalidomide (4-Aminothalidomide)
This protocol describes the synthesis of an amino-functionalized thalidomide, which serves as a handle for linker attachment.
-
Nitration: To a solution of Thalidomide (1 eq.) in concentrated sulfuric acid at 0°C, add potassium nitrate (1.1 eq.) portion-wise, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (4-nitrothalidomide) is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
-
Reduction: Suspend the 4-nitrothalidomide (1 eq.) in ethanol. Add tin(II) chloride dihydrate (5 eq.) and heat the mixture to reflux for 3-4 hours.
-
Purification: Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution. The mixture is then filtered through celite to remove tin salts. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 4-aminothalidomide.
Protocol 2.2: Synthesis of this compound
This protocol details the coupling of the amino-thalidomide to a commercially available or pre-synthesized tetrazine-linker with a terminal carboxylic acid.
-
Activation of Linker: Dissolve the Tetrazine-PEG-COOH linker (1 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (3 eq.). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of 4-aminothalidomide (1.1 eq.) in anhydrous DMF to the activated linker solution.
-
Reaction & Purification: Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by reverse-phase preparative HPLC to yield the final this compound.
Protocol 2.3: Synthesis of TCO-Functionalized POI Ligand (General Protocol)
This is a general protocol. The specific conditions must be optimized based on the functional groups present on the POI ligand. This example assumes the POI ligand has a suitable amine handle.
-
Reaction Setup: Dissolve the POI ligand (with an available amine, 1 eq.) in anhydrous DMF.
-
Coupling: Add a commercially available TCO-NHS ester (1.1 eq.) and DIPEA (2 eq.) to the solution.
-
Purification: Stir the reaction at room temperature for 4-6 hours. Monitor by LC-MS. Once the reaction is complete, the TCO-functionalized POI ligand is purified by reverse-phase preparative HPLC.
Protocol 2.4: Final PROTAC Assembly via iEDDA Click Reaction
This protocol joins the two precursor arms to form the final PROTAC.
-
Reaction Setup: Dissolve the this compound (1 eq.) and the TCO-functionalized POI Ligand (1.1 eq.) in a suitable solvent system (e.g., DMSO/PBS buffer 1:1).
-
Click Reaction: Stir the mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-2 hours. Monitor the disappearance of starting materials by LC-MS.
-
Purification and Characterization: Upon completion, the final PROTAC molecule is purified by reverse-phase preparative HPLC. The identity and purity of the final compound should be confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Data Presentation
Quantitative data from the synthesis and characterization should be clearly organized.
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Key Reagents | Typical Yield |
|---|---|---|---|
| 2.1 | Thalidomide Functionalization | Thalidomide, KNO₃, SnCl₂·2H₂O | 40-60% (over 2 steps) |
| 2.2 | Tz-Linker Conjugation | 4-Aminothalidomide, Tz-PEG-COOH, HATU | 50-70% |
| 2.3 | POI Ligand Functionalization | POI-NH₂, TCO-NHS Ester | 60-80% (substrate dependent) |
| 2.4 | iEDDA Click Reaction | this compound, TCO-POI Ligand | >90% |
Table 2: Key Quality Control Parameters for Final PROTAC
| Analysis Method | Parameter Measured | Acceptance Criteria |
|---|---|---|
| LC-MS | Purity and Molecular Weight | Purity ≥95%, Observed M+H⁺ matches calculated value |
| HRMS | Exact Mass | Mass accuracy within ± 5 ppm of theoretical mass |
| ¹H and ¹³C NMR | Chemical Structure | Spectra consistent with proposed PROTAC structure |
| HPLC | Purity and Retention Time | Single major peak at a consistent retention time |
Validation Workflow
Once synthesized and characterized, the PROTAC's biological activity must be validated.
A critical step in validation involves demonstrating that the observed degradation is dependent on the PROTAC's mechanism. This is often achieved by synthesizing and testing an inactive control, for example, by methylating the glutarimide nitrogen on the thalidomide moiety to prevent CRBN binding.[11] A potent PROTAC should show significant degradation of the target protein, while the inactive control should not.[11]
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound CAS No.2087490-42-2 - Ruixibiotech [ruixibiotech.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Conjugating Tz-Thalidomide to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy, enabling the selective removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4]
This document provides a detailed protocol for the conjugation of Tz-Thalidomide, a tetrazine-functionalized thalidomide derivative, to a protein of interest that has been modified to contain a trans-cyclooctene (TCO) group. This conjugation is achieved through a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction, a highly efficient and specific click chemistry reaction that proceeds rapidly under physiological conditions without the need for a catalyst.[5][6] The resulting conjugate functions as a PROTAC, bringing the POI into proximity with the CRBN E3 ligase to induce its ubiquitination and subsequent degradation by the proteasome.[7][8]
Principle of the Reaction
The conjugation strategy relies on the highly rapid and specific iEDDA reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).[5] The protein of interest must first be functionalized with a TCO group. This can be achieved through various methods, such as the genetic incorporation of unnatural amino acids containing a TCO moiety or by chemically modifying the protein with a TCO-NHS ester. Once the protein is TCO-modified, it can be readily conjugated with this compound. The reaction is highly selective, proceeds at room temperature in aqueous buffers, and results in a stable conjugate.[6]
Data Presentation
Table 1: Quantitative Data for this compound and Related Reactions
| Parameter | Value | Compound/Reaction | Source(s) |
| Binding Affinity (IC50) | |||
| BRD4-1 | 46.25 µM | This compound | [9] |
| BRD4-2 | 62.55 µM | This compound | [9] |
| Reaction Kinetics | |||
| Second-order rate constant (k2) | ~2000 M-1s-1 | 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | [5] |
| Second-order rate constant (k2) | 1 - 1 x 106 M-1s-1 | Tetrazine and TCO | [6] |
| Degradation Potency (DC50) | |||
| BRD4 | 10-30 nM | MZ1 (VHL-based PROTAC) | [10] |
| Degradation Efficacy (Dmax) | |||
| GSPT1 | > 90% | Compound 5 (thalidomide analog) | [11] |
| IKZF1 | > 90% | Compound 5 (thalidomide analog) | [11] |
Note: DC50 and Dmax values for a direct this compound-protein conjugate will be target-dependent and need to be determined empirically.
Experimental Protocols
Protocol 1: Modification of Protein of Interest with TCO-NHS Ester
This protocol describes the modification of a protein containing accessible primary amines (e.g., lysine residues) with a TCO-NHS ester.
Materials and Reagents:
-
Protein of Interest (POI) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1M Sodium Bicarbonate (NaHCO3), pH 8.5
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare a solution of the POI at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
TCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMF or DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µg of the POI solution with 5 µL of 1M NaHCO3 to raise the pH to ~8.5.
-
Add a 10 to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle rotation.
-
Purification: Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column according to the manufacturer's instructions.
-
Quantification: Determine the concentration of the TCO-modified protein using a standard protein assay (e.g., BCA assay).
Protocol 2: Conjugation of this compound to TCO-Modified Protein
This protocol details the iEDDA reaction between the TCO-modified POI and this compound.
Materials and Reagents:
-
TCO-modified Protein of Interest (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the TCO-modified POI to a final concentration of 1-10 µM in PBS, pH 7.4.
-
Add this compound to the reaction mixture at a 1.5 to 5-fold molar excess over the protein.
-
-
Incubation: Incubate the reaction at room temperature for 1 hour with gentle rotation.[6] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by LC-MS analysis.
-
Purification (Optional): If necessary, remove excess this compound using a spin desalting column. For most applications, the conjugate can be used directly.[6]
-
Characterization: Confirm the successful conjugation by methods such as SDS-PAGE (a shift in molecular weight should be observed), mass spectrometry (to confirm the mass of the conjugate), and functional assays.
Protocol 3: Evaluation of Protein Degradation by Western Blot
This protocol describes a method to assess the degradation of the target protein in cells treated with the this compound-POI conjugate.
Materials and Reagents:
-
Appropriate cell line
-
This compound-POI conjugate
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat them with varying concentrations of the this compound-POI conjugate for a desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay and normalize the concentrations.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of protein degradation.
Visualizations
Caption: CRBN-mediated protein degradation pathway induced by a PROTAC.
Caption: Experimental workflow for this compound conjugation and evaluation.
Caption: Logical relationship of the components of a PROTAC.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
Application Note: Site-Specific Formation of PROTACs via Tz-Thalidomide Click Chemistry with TCO-Modified Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a major advancement in this field.[1][3][4][5] They typically consist of a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker.[2][5] This ternary complex formation between the POI and the E3 ligase leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[1][2]
Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase substrate receptor.[3][6][7][8] By binding to CRBN, a component of the Cullin-RING Ligase 4 (CRL4) complex, they can induce the degradation of specific "neosubstrate" proteins.[3][6][7][9] This makes thalidomide an ideal E3 ligase recruiter for PROTAC design.
This application note describes a modular and highly efficient method for generating PROTACs directly on a target protein using bioorthogonal click chemistry. The approach involves modifying a POI with a trans-cyclooctene (TCO) group and subsequently reacting it with a tetrazine-functionalized thalidomide (Tz-Thalidomide). The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is exceptionally fast and specific, allowing for rapid and site-selective PROTAC formation under physiological conditions without the need for cytotoxic catalysts.[10][11][][13]
Principle of the Method
The methodology is based on a two-step process:
-
Protein Modification: The Protein of Interest (POI) is functionalized with a TCO moiety. A common method is to use a TCO-NHS ester to label primary amines, such as the epsilon-amine of lysine residues, on the protein surface.[13][14]
-
Bioorthogonal Ligation: The TCO-modified protein is then treated with this compound. The highly strained TCO group (dienophile) rapidly and irreversibly reacts with the electron-deficient tetrazine (diene) to form a stable dihydropyridazine conjugate.[10][13][15] This reaction is irreversible due to the release of nitrogen gas.[13][15]
Once the this compound is clicked onto the TCO-POI, the newly formed PROTAC can recruit the CRL4-CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its subsequent recognition and degradation by the 26S proteasome.[2][16]
Data Presentation
Quantitative data for the key steps of the process are summarized below.
Table 1: TCO-Tetrazine Ligation Reaction Parameters
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | Bioorthogonal "Click Chemistry"[10][13] |
| Second-Order Rate Constant (k₂) | >10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics, dependent on specific TCO/Tz structures[15][17][18][19] |
| Recommended Molar Ratio | 1:1.05 to 1:1.5 (TCO-Protein : this compound) | A slight excess of the tetrazine compound ensures complete conjugation[14][20] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | pH range 6.0 - 9.0[15][20] |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C or 37°C[14][20] |
| Reaction Time | 30 - 60 minutes | Typically sufficient for complete conjugation due to fast kinetics[14][20] |
| Catalyst Requirement | None | Catalyst-free reaction, enhancing biocompatibility[10][11] |
Table 2: Representative Cellular Degradation Performance Data
| Parameter | Description | Example Value |
|---|---|---|
| DC₅₀ | Concentration of PROTAC causing 50% degradation of the POI. | 50 nM |
| Dₘₐₓ | Maximum percentage of protein degradation achieved. | >90% |
| Cell Line | Example: HeLa, HEK293 | - |
| Treatment Time | 18 hours | - |
| Detection Method | Western Blot / In-Cell Western | - |
Experimental Protocols
Protocol 1: Labeling of Protein of Interest (POI) with TCO-NHS Ester
This protocol describes the modification of a purified protein with a TCO group using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Purified Protein of Interest (POI)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Protein Preparation: Buffer exchange the purified POI into an amine-free buffer (e.g., PBS) to a final concentration of 1-5 mg/mL.[13][14]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS Ester in anhydrous DMSO or DMF.[13][14]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[13][14]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[13]
-
Quenching (Optional): To quench unreacted NHS ester, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.[13][14]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis, exchanging the TCO-modified protein into a suitable buffer for storage or downstream use (e.g., PBS).[13][14]
Protocol 2: In Vitro Conjugation of TCO-POI with this compound
This protocol details the click chemistry reaction to form the POI-PROTAC conjugate.
Materials:
-
TCO-modified POI (from Protocol 1)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Dilute the TCO-POI and the this compound stock solution in the reaction buffer.
-
Initiate Reaction: Mix the TCO-POI and this compound solutions. Use a 1.05 to 1.5 molar excess of this compound relative to the TCO-POI to ensure complete conversion.[14][20]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[20]
-
Analysis (Optional): The reaction can be monitored by following the disappearance of the tetrazine absorbance (~520-540 nm) via UV-Vis spectroscopy.[15] Conjugation can be confirmed by SDS-PAGE (slight mass shift) or mass spectrometry.
-
Purification (Optional): If necessary, remove excess this compound by size-exclusion chromatography or dialysis.[20] The resulting POI-PROTAC conjugate is ready for cellular delivery or biochemical assays.
Protocol 3: In-Cell Protein Degradation Assay using Western Blot
This protocol is for quantifying the degradation of a target protein in cells treated with the generated PROTAC.[2]
Materials:
-
Adherent cells cultured in multi-well plates
-
POI-PROTAC conjugate and vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (against POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the POI-PROTAC conjugate (e.g., 1 nM to 10 µM) and a vehicle control for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.[2]
-
Sample Preparation: Normalize the total protein amount for each sample and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, separate proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane, then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Apply the chemiluminescence substrate and capture the signal using an imager.[2]
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ values.[2]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Protein Degradation and PROTACs [worldwide.promega.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. broadpharm.com [broadpharm.com]
- 16. cellgs.com [cellgs.com]
- 17. precisepeg.com [precisepeg.com]
- 18. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 19. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: Cell-Based Assays for Tz-Thalidomide PROTAC Efficacy
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that eliminates specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] Tz-Thalidomide PROTACs utilize a thalidomide-based moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] The "Tz" or tetrazine component typically serves as a bioorthogonal handle for advanced applications like "click" chemistry, but the core assessment of PROTAC efficacy relies on evaluating its ability to induce the degradation of the target protein and elicit a downstream biological response.
This document provides detailed protocols for key cell-based assays to characterize the efficacy of this compound PROTACs, from initial assessment of protein degradation to the evaluation of cellular viability and target engagement.
Mechanism of Action: this compound PROTAC
The fundamental mechanism involves the PROTAC acting as a molecular bridge. The thalidomide component binds to CRBN, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[2][5] Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the formation of a stable ternary complex (Target-PROTAC-CRBN), leading to the poly-ubiquitination of the POI.[4][6] The ubiquitin tags mark the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to act catalytically.[3][7]
Application Note 1: Assessment of Target Protein Degradation
The primary measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein. Western blotting is the conventional method, while luminescence-based assays like HiBiT offer a high-throughput alternative.
Quantitative Data Summary
The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[3]
| Target Protein | PROTAC Compound | DC50 | Dmax | Cell Line | Assay Method |
| BRD4 | Representative Tz-Thal-PROTAC 1 | 8 nM | >95% | 22Rv1 | Western Blot |
| BTK | Representative Tz-Thal-PROTAC 2 | 5 nM | >90% | MOLM-14 | Western Blot |
| ERRα | Representative Tz-Thal-PROTAC 3 | 33 nM | >95% | MCF7 | Western Blot |
| BRD4 | Representative Tz-Thal-PROTAC 1 | 10 nM | >98% | HeLa | HiBiT Assay |
Note: Data is illustrative and adapted from representative thalidomide-based PROTACs.[2][8]
Protocol 1.1: Quantitative Western Blotting
This protocol details the steps to quantify the reduction in target protein levels following PROTAC treatment.[4]
Materials:
-
Cell Line: A human cell line expressing the protein of interest (e.g., HeLa, 22Rv1, THP-1).[6]
-
PROTAC Compound: Stock solution in DMSO.
-
Controls: DMSO (vehicle), non-degrading inhibitor for the target (optional).[6]
-
Reagents: Cell culture medium, ice-cold PBS, Lysis Buffer (e.g., RIPA) with protease/phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary and secondary antibodies, ECL substrate.[3]
Procedure:
-
Cell Seeding: Plate cells at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[3][6]
-
PROTAC Treatment: Treat cells with a serial dilution of the this compound PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Cell Lysis: After incubation, aspirate the medium and wash cells twice with ice-cold PBS.[3] Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[3][6]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][6]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's protocol.[6]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.[3][6]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate with a primary antibody against the target protein (and a loading control like GAPDH or β-actin) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[6]
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal.[6] Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.[3]
Application Note 2: Evaluating Downstream Cellular Effects
If the target protein is involved in cell survival or proliferation (e.g., an oncoprotein), its degradation should lead to a decrease in cell viability. MTT and MTS assays are colorimetric methods to assess this effect.[9]
Quantitative Data Summary
The cytotoxic or anti-proliferative effect of a PROTAC is measured by its IC50 (half-maximal inhibitory concentration).
| Cell Line | PROTAC Compound | IC50 | Assay Duration | Assay Method |
| MCF-7 | Representative Tz-Thal-PROTAC 3 | 45 nM | 72 hours | MTT Assay |
| 22Rv1 | Representative Tz-Thal-PROTAC 1 | 12 nM | 72 hours | MTS Assay |
Note: Data is illustrative.
Protocol 2.1: MTT/MTS Cell Viability Assay
This protocol measures cellular metabolic activity as an indicator of cell viability.[10]
Principle: Metabolically active cells reduce a tetrazolium salt (yellow MTT or MTS) to a colored formazan product (purple for MTT, orange for MTS).[10][11] The amount of formazan is proportional to the number of viable cells.[9]
Materials:
-
96-well plates
-
PROTAC compound and vehicle control (DMSO)
-
MTT solution (5 mg/mL in PBS) or a commercial MTS solution (e.g., CellTiter 96® AQueous One).[10][12]
-
For MTT: Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[12]
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add Reagent:
-
Measure Absorbance:
-
Data Analysis: Subtract the background absorbance from medium-only wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Application Note 3: Confirming Target Engagement in Cells
Confirming that the PROTAC forms a ternary complex within the cell is crucial for understanding its mechanism of action. NanoBRET™ and Cellular Thermal Shift Assays (CETSA) are powerful techniques for this purpose.
Protocol 3.1: NanoBRET™ Ternary Complex Assay
This assay monitors the proximity of the target protein and CRBN in live cells.
Principle: The target protein is endogenously tagged with a small, bright luciferase fragment (e.g., HiBiT), and the E3 ligase (CRBN) is expressed as a fusion with a fluorescent acceptor (e.g., HaloTag®).[13] PROTAC-induced proximity brings the luciferase and acceptor close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT.[13]
-
Expression vector for HaloTag®-CRBN fusion protein.
-
Nano-Glo® substrate and HaloTag® fluorescent ligand.
-
Luminometer capable of measuring dual-filtered luminescence.
Procedure (Simplified):
-
Cell Preparation: Transfect the HiBiT-tagged cell line with the HaloTag®-CRBN plasmid.
-
Labeling: Add the HaloTag® ligand and the Nano-Glo® substrate to the cells.
-
Treatment: Add the this compound PROTAC at various concentrations.
-
Measurement: Measure luminescence at two wavelengths (donor and acceptor channels, e.g., 460 nm and >610 nm).[13]
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates ternary complex formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cellgs.com [cellgs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
In Vivo Applications of Triazole-Thalidomide-Based Degraders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of thalidomide-based degraders, with a specific focus on those incorporating triazole moieties within their linker structures ("Tz-Thalidomide"). These degraders represent a promising class of therapeutics that leverage the ubiquitin-proteasome system to eliminate disease-causing proteins.
Introduction to this compound-Based Degraders
Thalidomide and its analogs are foundational components of many targeted protein degraders, acting as E3 ligase recruiters. They function by binding to the Cereblon (CRBN) E3 ubiquitin ligase, which then tags a target protein for degradation by the proteasome.[1][2][3] The incorporation of a triazole ("Tz") ring into the linker of these degraders is a chemical strategy employed to modulate the physicochemical and pharmacological properties of the molecule. The rigid structure of the triazole can influence the linker's conformation, potentially impacting the formation and stability of the ternary complex between the target protein, the degrader, and the E3 ligase.[4][5] This can, in turn, affect degradation potency and selectivity.[4]
Signaling Pathway of Thalidomide-Based Degraders
Thalidomide-based PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of action of a this compound-based degrader.
Quantitative In Vivo Data for Thalidomide-Based Degraders
The in vivo efficacy of thalidomide-based degraders has been demonstrated in various preclinical cancer models. The following tables summarize key quantitative data from studies on different classes of these degraders.
Table 1: In Vivo Efficacy of BET-Targeting Thalidomide-Based PROTACs
| Degrader | Target | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ARV-771 | BRD4 | Mouse Xenograft | Castrate-Resistant Prostate Cancer | 50 mg/kg, daily, i.p. | >100% (Tumor Regression) | [6] |
| ARV-825 | BRD4 | Mouse Xenograft | Burkitt's Lymphoma | 100 mg/kg, 5 days/week, i.p. | Significant tumor regression | [6] |
| dBET1 | BRD2/3/4 | Mouse Xenograft | Acute Myeloid Leukemia (MV4;11) | 50 mg/kg, daily, i.p. | Significant tumor regression after 14 days | [6] |
Table 2: In Vivo Efficacy of SHP2-Targeting Thalidomide-Based PROTAC
| Degrader | Target | Animal Model | Cancer Type | Dosing Regimen | DC50 (in vitro) | Reference |
| Compound 11 (ZB-S-29) | SHP2 | Not specified in abstract | Various cancers | Not specified in abstract | 6.02 nM | [7][8] |
Table 3: In Vitro Data for a Triazole-Containing CDK9 Degrader Series
| Degrader | Target | Cell Line | IC50 (Cytotoxicity) | DC50 (Degradation) | Dmax (Max. Degradation) | Reference |
| Varied Triazole Position | CDK9 | MV4-11, MOLM-13 | Varies | Varies | Varies | [4][5] |
Experimental Protocols
General Workflow for In Vivo Evaluation of a this compound-Based Degrader
Caption: General experimental workflow for in vivo PROTAC evaluation.
Protocol for In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a this compound-based degrader.
1. Animal Model and Tumor Implantation:
-
Animal Strain: Utilize immunodeficient mice (e.g., NOD-SCID or NSG mice) for xenograft studies with human cancer cell lines. For studies requiring an intact immune system, humanized mouse models with a human CRBN knock-in may be necessary, as thalidomide analogs can have species-specific effects.[1][2]
-
Cell Line: Select a cancer cell line known to be sensitive to the degradation of the target protein. For example, MV4;11 human AML cells are often used for studying BET degraders.[6]
-
Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment. Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
2. Formulation and Administration of the Degrader:
-
Formulation: Prepare a vehicle solution suitable for the degrader's solubility and the route of administration. A common vehicle for in vivo studies is a mixture of PEG, Tween 80, and saline.
-
Dosing: Determine the optimal dose and schedule based on preliminary pharmacokinetic and pharmacodynamic studies. A typical starting dose for a thalidomide-based PROTAC might be in the range of 25-100 mg/kg.[6]
-
Administration: Administer the degrader and vehicle control via the appropriate route, such as intraperitoneal (i.p.) or oral (p.o.) gavage.
3. Efficacy Assessment:
-
Tumor Measurements: Continue to monitor tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration (e.g., 14-21 days).[6]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
4. Pharmacodynamic Analysis:
-
At the end of the study, collect tumor tissue and other relevant organs.
-
Analyze the levels of the target protein in the tissues using methods such as Western blotting or immunohistochemistry to confirm in vivo protein degradation.
Protocol for Quantification of Protein Degradation by Western Blot
This protocol details the steps to measure the reduction in target protein levels in cells or tissues following treatment with a this compound-based degrader.
1. Sample Preparation:
-
Cell Culture: Plate cells at a suitable density and treat with a dose-response of the degrader for a specified time (e.g., 24 hours).
-
Tissue Homogenization: For in vivo samples, homogenize the collected tissues in lysis buffer.
-
Lysis: Lyse the cells or tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Quantification:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation).
Conclusion
This compound-based degraders are a versatile and potent class of molecules with significant therapeutic potential. The inclusion of a triazole moiety in the linker provides an avenue for fine-tuning the degrader's properties to optimize in vivo efficacy and safety. The protocols outlined in this document provide a comprehensive guide for researchers to evaluate the in vivo applications of these novel therapeutics. Careful consideration of the animal model, dosing regimen, and pharmacodynamic endpoints is crucial for the successful preclinical development of this compound-based degraders.
References
- 1. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 2. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tz-Thalidomide Linker Design and Optimization in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A key architectural element of a PROTAC is the linker, which connects the POI-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker is critical in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This document provides detailed application notes and protocols focused on the design and optimization of tetrazine (Tz)-functionalized thalidomide linkers. These linkers are particularly amenable to bioorthogonal chemistry, enabling the in situ formation of PROTACs from two smaller, more cell-permeable precursors—a strategy known as "Click-formed Proteolysis-Targeting Chimeras" (CLIPTACs). This approach utilizes the inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine-functionalized thalidomide and a trans-cyclooctene (TCO)-modified warhead.
Signaling Pathway of Tz-Thalidomide PROTACs (CLIPTACs)
The mechanism of action for a this compound-based PROTAC, formed in situ, involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: In-situ formation and mechanism of action of a this compound PROTAC.
Quantitative Data Presentation: Linker Optimization
The length and composition of the linker are critical for optimal PROTAC activity. A systematic variation of the linker, typically using polyethylene glycol (PEG) chains of different lengths, is necessary to identify the most potent degrader for a given POI. Below is a representative summary of how linker length can impact degradation efficiency and binding affinity for a hypothetical BRD4-targeting CLIPTAC.
| Linker Moiety | PROTAC Precursor | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| Tz-PEG2-Thalidomide | Tz-(EG)2-Thalidomide | 8 | 150 | 75 | 1.5 |
| Tz-PEG3-Thalidomide | Tz-(EG)3-Thalidomide | 11 | 50 | 92 | 5.2 |
| Tz-PEG4-Thalidomide | Tz-(EG)4-Thalidomide | 14 | 15 | >95 | 8.9 |
| Tz-PEG6-Thalidomide | Tz-(EG)6-Thalidomide | 20 | 80 | 88 | 3.1 |
| Tz-PEG8-Thalidomide | Tz-(EG)8-Thalidomide | 26 | 250 | 65 | 1.8 |
Note: The data presented are illustrative and serve to demonstrate the typical trends observed during linker optimization. Actual values will be target and cell-line dependent.
Experimental Protocols
Protocol 1: Synthesis of Tz-PEGn-Thalidomide Linkers
This protocol describes a general method for the synthesis of a series of tetrazine-functionalized thalidomide precursors with varying PEG linker lengths.
Materials:
-
4-(aminomethyl)thalidomide hydrochloride
-
NHS-PEGn-acid (n = 2, 3, 4, 6, 8)
-
Methyltetrazine-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Thalidomide-PEGn-acid:
-
Dissolve 4-(aminomethyl)thalidomide hydrochloride (1.0 eq) and NHS-PEGn-acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the thalidomide-PEGn-acid intermediate.
-
-
Synthesis of Tz-PEGn-Thalidomide:
-
Dissolve the thalidomide-PEGn-acid (1.0 eq) and methyltetrazine-amine (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, Tz-PEGn-Thalidomide, by silica gel chromatography.
-
Caption: Synthetic workflow for Tz-PEGn-Thalidomide linkers.
Protocol 2: In-Cell PROTAC Formation and Degradation Assay (Western Blot)
This protocol details the procedure for treating cells with the two CLIPTAC precursors and assessing the degradation of the target protein by Western blot.
Materials:
-
Cell line expressing the POI (e.g., HeLa, 293T)
-
Tz-PEGn-Thalidomide stock solutions in DMSO
-
TCO-Warhead stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Cell Treatment:
-
Pre-treat cells with a fixed concentration of the TCO-Warhead (e.g., 1 µM) for 2-4 hours.
-
Following pre-treatment, add varying concentrations of the Tz-PEGn-Thalidomide (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95 °C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log concentration of the Tz-PEGn-Thalidomide to determine the DC50 and Dmax values.
-
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Protocol 3: Ternary Complex Formation Assay (AlphaScreen)
This protocol provides a method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for PROTAC efficacy.
Materials:
-
Purified recombinant POI (e.g., His-tagged BRD4)
-
Purified recombinant CRBN-DDB1 complex (biotinylated)
-
AlphaLISA Nickel Chelate Acceptor beads
-
AlphaLISA Streptavidin Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)
-
PROTACs (formed by pre-incubating Tz-PEGn-Thalidomide and TCO-Warhead)
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
PROTAC Formation: Pre-incubate equimolar amounts of Tz-PEGn-Thalidomide and TCO-Warhead in assay buffer for 1 hour at room temperature to allow for the formation of the PROTAC.
-
Assay Setup:
-
Add the pre-formed PROTACs at various concentrations to the wells of a 384-well plate.
-
Add the His-tagged POI to the wells.
-
Add the biotinylated CRBN-DDB1 complex to the wells.
-
Incubate for 1 hour at room temperature.
-
-
Bead Addition:
-
Add AlphaLISA Nickel Chelate Acceptor beads and incubate for 1 hour at room temperature in the dark.
-
Add AlphaLISA Streptavidin Donor beads and incubate for 1 hour at room temperature in the dark.
-
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The AlphaScreen signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the potency of ternary complex formation. Calculate the cooperativity (α) by comparing the affinity of the PROTAC for one protein in the presence and absence of the other.
Conclusion
The design and optimization of this compound linkers are critical for the development of potent and effective CLIPTACs. The bioorthogonal approach offers advantages in terms of improved cellular permeability of the smaller precursors. A systematic approach to linker design, involving the synthesis of a focused library with varying linker lengths and compositions, coupled with rigorous biological evaluation, is paramount for identifying optimal PROTAC candidates. The protocols and data presentation formats provided herein offer a comprehensive framework for researchers to advance their targeted protein degradation programs.
Application Notes and Protocols: Site-Specific Protein Labeling with Tz-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful tool in chemical biology and drug discovery, enabling the precise attachment of probes, tags, or other molecules to a protein of interest (POI). This document provides detailed protocols and application notes for the use of Tz-Thalidomide, a bifunctional molecule that combines a bioorthogonal tetrazine (Tz) handle with a thalidomide moiety.
Thalidomide and its analogs are known to bind to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5][6][7][8] This interaction can be harnessed for targeted protein degradation (TPD) by creating Proteolysis Targeting Chimeras (PROTACs) that bring a target protein into proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4]
This compound serves as a versatile reagent for TPD and other applications. The tetrazine group allows for highly specific and efficient labeling of proteins that have been genetically encoded with a strained alkene, such as trans-cyclooctene (TCO), via the inverse electron demand Diels-Alder (iEDDA) reaction.[9][10][11][12] This bioorthogonal "click chemistry" reaction is rapid, selective, and biocompatible, proceeding efficiently under physiological conditions.[10][12][13]
These application notes provide a comprehensive guide to utilizing this compound for site-specific protein labeling, including the underlying principles, experimental protocols, and data interpretation.
Principle of this compound Labeling
The core of the labeling strategy lies in the iEDDA reaction between the tetrazine of this compound and a TCO-modified protein. The workflow can be summarized in two key steps:
-
Introduction of a TCO handle: A TCO group is site-specifically incorporated into the protein of interest. This is typically achieved by genetic code expansion, where a non-canonical amino acid (ncAA) containing a TCO moiety is incorporated during protein expression in response to a nonsense codon.
-
Bioorthogonal Ligation: The TCO-modified protein is then reacted with this compound. The tetrazine and TCO undergo a rapid and irreversible cycloaddition, forming a stable covalent bond and attaching the thalidomide moiety to the protein.
Once labeled, the thalidomide-tagged protein can be used in various downstream applications, most notably to induce its degradation by recruiting the CRL4-CRBN E3 ubiquitin ligase complex.[1][3][5][7]
Quantitative Data
The following tables summarize key quantitative parameters associated with this compound and the tetrazine-TCO ligation reaction.
Table 1: Binding Affinity of this compound
| Ligand | Target | IC50 (µM) |
| This compound | BRD4-1 | 46.25[9][11][14] |
| This compound | BRD4-2 | 62.55[9][11][14] |
Table 2: Reaction Kinetics of Tetrazine-TCO Ligation
| Reaction Parameter | Value |
| Second-Order Rate Constant | 1 - 1x10^6 M⁻¹s⁻¹[12] |
| Reaction Temperature | Room Temperature |
| pH Range | 6-9[12] |
| Byproduct | Nitrogen Gas (N₂)[10][12] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Thalidomide-Induced Protein Degradation
The thalidomide moiety of the labeled protein recruits the CRBN E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of targeted protein degradation via this compound labeling.
Experimental Workflow for Site-Specific Protein Labeling
The following diagram outlines the key steps for labeling a TCO-modified protein with this compound.
Caption: General workflow for site-specific protein labeling with this compound.
Experimental Protocols
Preparation of Reagents
a. TCO-Modified Protein Solution:
-
Prepare the purified TCO-modified protein in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-5 mg/mL.
b. This compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
Site-Specific Labeling Reaction
-
In a microcentrifuge tube, combine the TCO-modified protein solution with the this compound stock solution. A 5- to 10-fold molar excess of this compound over the protein is recommended to ensure efficient labeling.
-
Gently mix the reaction components.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
Purification of the Labeled Protein
It is crucial to remove unreacted this compound after the labeling reaction.
a. Spin Desalting Column (for proteins >5 kDa):
-
Equilibrate a spin desalting column with the desired storage buffer according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Centrifuge to elute the labeled protein, leaving the smaller, unreacted this compound in the column matrix.
b. Size-Exclusion Chromatography (SEC):
-
For higher purity, SEC can be employed to separate the labeled protein from excess reagents based on size.
Validation of Protein Labeling
a. Mass Spectrometry:
-
Analyze the purified labeled protein by LC-MS to confirm the covalent attachment of this compound. The mass of the labeled protein should increase by the molecular weight of the reacted this compound-TCO adduct.
b. SDS-PAGE Analysis:
-
If a fluorescent tag is incorporated or if the labeling causes a significant mobility shift, SDS-PAGE can provide a qualitative assessment of the labeling efficiency.
Downstream Application: In-Cell Protein Degradation Assay
This protocol outlines the steps to assess the degradation of the target protein after introducing the thalidomide-labeled version into cells.
a. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Introduce the purified thalidomide-labeled POI into the cells using a suitable delivery method (e.g., electroporation, cell-penetrating peptides).
-
As a control, introduce an unlabeled version of the POI or a vehicle control.
-
Incubate the cells for various time points (e.g., 2, 4, 8, 12, 24 hours).
b. Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of each lysate using a BCA assay.[15]
c. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the POI.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using an appropriate detection reagent and imaging system.
-
Quantify the band intensities to determine the extent of protein degradation compared to the controls.
d. Quantitative Proteomics (Optional):
-
For a more comprehensive and unbiased analysis of protein degradation and off-target effects, quantitative proteomics methods like Tandem Mass Tag (TMT)-based analysis can be employed.[16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the TCO-protein. |
| Inactive this compound. | Prepare a fresh stock solution of this compound. | |
| Inefficient incorporation of TCO-ncAA. | Optimize protein expression conditions for the non-canonical amino acid. | |
| No Protein Degradation | Inefficient delivery of the labeled protein into cells. | Optimize the delivery method (e.g., electroporation parameters, CPP concentration). |
| The labeled protein is not accessible to the CRBN complex. | Ensure the TCO incorporation site does not sterically hinder the thalidomide moiety from binding to CRBN. | |
| Cell line does not express sufficient levels of CRBN. | Use a cell line known to have robust CRBN expression. |
Conclusion
This compound is a powerful reagent for the site-specific labeling of proteins, enabling a range of applications, particularly in the field of targeted protein degradation. The bioorthogonal nature of the tetrazine-TCO ligation ensures high specificity and efficiency. The detailed protocols and guidelines provided in these application notes are intended to facilitate the successful implementation of this technology in research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound CAS No.2087490-42-2 - Ruixibiotech [ruixibiotech.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.cn [glpbio.cn]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tz-Thalidomide Click Chemistry Reactions
Welcome to the technical support center for Tz-Thalidomide click chemistry. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound click chemistry reaction?
A1: The this compound click chemistry reaction is based on the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal chemistry.[1][2][3] It involves the exceptionally fast and specific cycloaddition between a tetrazine (Tz) moiety on the thalidomide molecule and a strained dienophile, most commonly a trans-cyclooctene (TCO) group attached to your molecule of interest (e.g., a protein, peptide, or small molecule).[1][2] This reaction is catalyst-free, highly efficient even at low concentrations, and proceeds rapidly under mild, physiological conditions, forming a stable dihydropyridazine bond and releasing nitrogen gas as the only byproduct.[1][4][5]
Q2: Why is this reaction useful in drug development?
A2: This reaction is a powerful tool for modular drug design, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies. Thalidomide and its analogs are known to recruit the E3 ubiquitin ligase Cereblon (CRBN).[6][7] By using click chemistry to attach this compound to a targeting ligand (functionalized with TCO), researchers can rapidly synthesize molecules capable of inducing the degradation of specific proteins of interest. The high reliability and biocompatibility of the click reaction make it ideal for creating libraries of complex drug candidates for screening.[8][9]
Q3: What are the optimal pH and buffer conditions for this reaction?
A3: The tetrazine-TCO ligation is robust and works well in a variety of aqueous buffers over a pH range of 6 to 9.[1][4] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a very common and effective choice.[4][10] It is critical to avoid buffers containing primary amines, such as Tris or glycine, if you are working with NHS esters to introduce the TCO or tetrazine moieties, as these will compete in the labeling reaction.[10]
Q4: Is a catalyst required for the Tz-TCO reaction?
A4: No, the inverse-electron-demand Diels-Alder reaction between tetrazine and TCO is a catalyst-free bioorthogonal reaction.[4][5] This is a significant advantage for biological applications, as it avoids the cytotoxicity associated with copper catalysts used in other click chemistry reactions like CuAAC.[4][5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the Tz-TCO reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorption band between 510 and 550 nm.[1] As the reaction proceeds and the tetrazine is consumed, the color of the solution will fade, and the absorbance in this range will decrease, allowing for real-time tracking of the conjugation.[1][4]
Troubleshooting Guide
Issue 1: Low or No Conjugation Product
-
Potential Cause: Suboptimal Stoichiometry
-
Recommended Solution: An incorrect molar ratio between the this compound and the TCO-modified molecule can lead to an incomplete reaction. While a 1:1 ratio is a common starting point, it is often beneficial to use a slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine-functionalized molecule.[4] The optimal ratio should be determined empirically for your specific system.[4]
-
-
Potential Cause: Hydrolysis of Thalidomide Moiety
-
Recommended Solution: The thalidomide structure contains amide bonds that can undergo non-enzymatic hydrolysis, especially at physiological pH.[11][12] This can be temperature-dependent.[11] If you suspect degradation, minimize the reaction time and consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4] Analyze the integrity of your this compound stock solution by HPLC or LC-MS before starting the conjugation.
-
-
Potential Cause: Degradation of Tetrazine
-
Recommended Solution: While many tetrazines are stable, some can degrade, particularly under basic conditions (pH > 8.5) or in the presence of certain reducing agents.[13][14] More electron-rich tetrazines tend to be more stable.[15] Ensure your stock solutions are fresh and stored properly. Prepare them in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[10]
-
Issue 2: Presence of Multiple Side Products
-
Potential Cause: Instability of TCO Group
-
Recommended Solution: Some TCO isomers can be unstable under certain conditions. Ensure that the TCO-modified molecule has been purified and properly characterized before the click reaction. Store TCO-containing reagents according to the manufacturer's instructions.
-
-
Potential Cause: Non-specific Reactions
-
Recommended Solution: Although highly specific, ensure no competing side reactions are possible in your mixture. For example, if using NHS ester chemistry to introduce the TCO group, ensure all primary amine-containing buffers (like Tris) are removed before adding your target molecule.[10] Purification of the TCO-labeled molecule before the click reaction is highly recommended.[16]
-
Issue 3: Reaction is Too Slow
-
Potential Cause: Low Reactant Concentration
-
Recommended Solution: The reaction rate is dependent on the concentration of both reactants. If working with very dilute solutions, the reaction may take longer. If possible, increase the concentration of your reactants. The reaction is known to be efficient even at micromolar concentrations, but kinetics will be slower than at millimolar concentrations.[5]
-
-
Potential Cause: Suboptimal Temperature
Data Presentation: Reaction Condition Summary
| Parameter | Recommended Range/Condition | Notes |
| Molar Ratio (Tz:TCO) | 1.05:1 to 1.5:1 | A slight excess of the tetrazine component is often beneficial.[4] |
| pH | 6.0 - 9.0 | The reaction is robust across this range; PBS at pH 7.4 is standard.[1][4] |
| Reaction Buffer | PBS, HEPES, Borate Buffer | Avoid primary amine buffers (e.g., Tris) if using NHS chemistry.[10] |
| Temperature | 4°C to 40°C | Room temperature is typical. Lower temperatures may improve stability for sensitive molecules, while higher temperatures increase the rate.[4] |
| Duration | 30 - 120 minutes | Most reactions are complete within 60 minutes at room temperature.[4][16] Can be extended overnight at 4°C.[4] |
| Solvent | Aqueous buffers (e.g., PBS) | Stock solutions of reactants are typically prepared in DMSO or DMF.[10] |
Experimental Protocols
Protocol: General Conjugation of a TCO-labeled Protein to this compound
This protocol provides a general workflow for the conjugation reaction. Optimal conditions may vary depending on the specific molecules involved.
-
Preparation of Reactants:
-
Equilibrate your TCO-labeled protein and the this compound reagent to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Ensure your TCO-labeled protein is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1-5 mg/mL).[16]
-
-
Reactant Calculation:
-
Determine the molar concentrations of both the TCO-labeled protein and the this compound stock solution.
-
Calculate the volume of the this compound stock solution required to achieve the desired molar excess (e.g., 1.5 equivalents) relative to the TCO-labeled protein.
-
-
Conjugation Reaction:
-
Monitoring (Optional):
-
To monitor the reaction, take a small aliquot at different time points (e.g., 0, 15, 30, 60 minutes) and measure the absorbance at ~520 nm. A decrease in absorbance indicates consumption of the tetrazine.
-
-
Purification (Recommended):
-
Storage:
-
Store the purified conjugate at 4°C or as appropriate for the stability of the protein.[4] For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
Mandatory Visualization
Caption: Experimental workflow for this compound click chemistry conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. labinsights.nl [labinsights.nl]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. interchim.fr [interchim.fr]
Technical Support Center: Overcoming Solubility Challenges with Tz-Thalidomide
Welcome to the technical support center for Tz-Thalidomide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by addressing common solubility issues in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a derivative of thalidomide that incorporates a tetrazine group, enabling its use in bioorthogonal chemistry, specifically in "click" reactions with molecules containing a strained alkene like trans-cyclooctene (TCO).[1] Like its parent compound, thalidomide, this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[2][3] This poor solubility can lead to precipitation in experimental buffers, resulting in inaccurate compound concentrations and unreliable experimental outcomes.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] Commercial suppliers indicate a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonication. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can affect compound stability and solubility.[1]
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What is happening and how can I prevent this?
A3: This phenomenon, often referred to as "crashing out," occurs due to the drastic change in solvent polarity when the DMSO stock is introduced into the aqueous buffer.[5] The hydrophobic this compound is no longer soluble in the high-water content environment. To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][6]
-
Proper Mixing Technique: Add the this compound DMSO stock solution dropwise to your pre-warmed (e.g., 37°C) aqueous buffer while gently vortexing or swirling. This rapid and even dispersion can prevent localized high concentrations that lead to precipitation.[5]
-
Intermediate Dilutions: Prepare intermediate dilutions of your concentrated DMSO stock in pure DMSO before the final dilution into the aqueous buffer. This can help to reduce the solvent shock effect.
Q4: Can I use other organic solvents or additives to improve the solubility of this compound in my experiments?
A4: Yes, several alternatives and additives can be explored if DMSO is not suitable or if solubility issues persist:
-
Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single solvent.
-
Surfactants: Non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.
-
Cyclodextrins: These molecules have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. Studies have shown that hydroxypropyl-β-cyclodextrin can significantly improve the solubility of thalidomide.
Q5: How stable is this compound in aqueous buffers?
A5: The stability of this compound in aqueous buffers is influenced by several factors. The thalidomide core itself is susceptible to hydrolysis, particularly at a pH of 6.0 or greater.[7] The tetrazine ring's stability can be affected by the presence of reducing agents and can vary based on its substituents.[8][9] It is recommended to prepare fresh aqueous solutions of this compound for each experiment and to avoid long-term storage of these solutions.[2][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific buffer system. |
| Improper mixing technique leading to localized high concentrations. | Pre-warm the aqueous buffer to 37°C. Add the this compound DMSO stock dropwise while gently vortexing or swirling the buffer to ensure rapid and uniform dispersion. | |
| The temperature of the aqueous buffer is too low. | Always use pre-warmed (37°C) aqueous buffers for dilutions. | |
| The prepared this compound working solution is cloudy or contains visible particulates. | The initial DMSO stock solution was not fully dissolved. | Ensure the this compound is completely dissolved in DMSO before preparing aqueous dilutions. Use of a bath sonicator is recommended. |
| The quality of the DMSO is poor (contains water). | Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. | |
| Inconsistent or non-reproducible experimental results. | Partial precipitation of this compound is occurring, leading to a lower effective concentration. | Visually inspect your working solutions for any signs of precipitation before and during the experiment. Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to your experimental setup. |
| Degradation of this compound in the aqueous buffer. | Prepare fresh working solutions for each experiment. Minimize the time the compound is in the aqueous buffer before the experiment begins. Perform a stability study of this compound in your specific experimental media if you suspect degradation.[7] | |
| Lower than expected biological activity. | The effective concentration of this compound is lower than intended due to solubility issues or degradation. | Verify the concentration and integrity of your stock solution. Prepare fresh dilutions for each experiment and confirm the absence of precipitation. |
| The final DMSO concentration is affecting the biological system. | Always include a vehicle control (the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.[3][6] |
Quantitative Data Summary
The following tables summarize the available solubility data for thalidomide and its analogs. While specific quantitative data for this compound in various aqueous buffers is limited, the data for thalidomide provides a useful reference.
Table 1: Solubility of Thalidomide in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ~12 mg/mL | [2] |
| Dimethylformamide (DMF) | ~12 mg/mL | [2] |
| 1:8 solution of DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [2] |
Table 2: Solubility of this compound in DMSO
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL (with sonication) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 571.58 g/mol ), weigh out 5.72 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer (e.g., for Cell Culture)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile conical tubes or flasks
Procedure:
-
Pre-warm Buffer: Pre-warm the required volume of your aqueous buffer or cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve your desired final concentration. Remember to keep the final DMSO concentration low (ideally ≤ 0.1%).
-
Dilution: While gently vortexing or swirling the pre-warmed buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation.[5]
-
Final Mixing: Continue to mix the solution gently for another 30 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration or use one of the troubleshooting methods described above.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store aqueous solutions of this compound.[2]
Visualizations
BRD4 Signaling Pathway
This compound has been shown to have an affinity for Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in transcriptional regulation. The following diagram illustrates a simplified overview of the BRD4 signaling pathway.
Caption: Simplified BRD4 signaling pathway and its inhibition.
Experimental Workflow for Solubilizing this compound
The following diagram outlines the recommended workflow for preparing a working solution of this compound in an aqueous buffer.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. DMSO mimics inhibitory effect of thalidomide on choriocapillary endothelial cell proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing the "Hook Effect" with Tz-Thalidomide PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tz-Thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the "hook effect," a common experimental artifact that can impact the interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein paradoxically decreases.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of the typical sigmoidal curve.[3]
Q2: What causes the "hook effect" with this compound PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations.[4] A this compound PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase.[] However, at high concentrations, the PROTAC can independently bind to either the target protein or the CRBN E3 ligase, forming binary complexes (Target-PROTAC or CRBN-PROTAC).[2] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for subsequent ubiquitination and degradation.[2]
Q3: What are the consequences of the "hook effect" for my research?
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the CRBN E3 ligase play a crucial role.[4] A significant imbalance in these affinities can favor the formation of one binary complex over the other, exacerbating the hook effect.[4]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps to stabilize the ternary complex and can mitigate the hook effect.[2] Conversely, negative cooperativity can worsen the hook effect.[4]
-
PROTAC Concentration: The hook effect is, by definition, concentration-dependent, becoming more pronounced at higher concentrations.[1]
-
Cellular Context: Factors such as the expression levels of the target protein and the CRBN E3 ligase in the specific cell line being used can influence the equilibrium between binary and ternary complex formation.[3]
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the decrease in degradation is observed.[3]
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[3]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like NanoBRET or AlphaLISA to directly measure the formation of the ternary complex across the same concentration range. A corresponding bell-shaped curve in ternary complex formation will confirm the hook effect.[3]
-
Issue 2: My this compound PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: Your entire concentration range may be within the hook effect region, or there could be other underlying issues.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: It is crucial to test a very wide range of concentrations, spanning from picomolar to high micromolar, to ensure you are not missing the optimal degradation window.[3]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the CRBN E3 ligase and facilitate ternary complex formation using appropriate biophysical assays.[3]
-
Check E3 Ligase Expression: Ensure that your chosen cell line expresses sufficient levels of CRBN E3 ligase.[3]
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[3]
-
Evaluate Cell Permeability: Poor cell permeability can result in low intracellular PROTAC concentrations, masking its true degradation potential.[1] Consider performing cell permeability assays if degradation remains low across all tested concentrations.[1]
-
Quantitative Data
The following tables provide representative quantitative data for this compound-based PROTACs to illustrate typical parameters.
Table 1: Representative Degradation Data for this compound-Based PROTACs
| Target Protein | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | dBET1 | < 1 nM | > 98% | 22Rv1 |
| BTK | Example BTK Degrader | ~5 nM | > 90% | MOLM-14 |
| ERRα | Example ERRα Degrader | 33 nM | > 95% | MCF7 |
DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. Data is illustrative and compiled from various sources on thalidomide-based PROTACs.
Table 2: Representative Ternary Complex Formation Data
| PROTAC | Target Protein | E3 Ligase | Assay | EC50 (nM) | Bmax (mBU) |
| VZ185 | NanoLuc®-BRD9 | HaloTag®-VHL | NanoBRET™ | 80 | 150 |
| dBRD9 | NanoLuc®-BRD9 | HaloTag®-CRBN | NanoBRET™ | 50 | 200 |
EC50: The half-maximal effective concentration for ternary complex formation. Bmax: The maximum signal, indicating the maximal level of ternary complex formation. mBU: milliBRET units. Data is hypothetical and based on representative values from NanoBRET™ assays.[6]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a this compound PROTAC.[7]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[7]
-
Prepare serial dilutions of your this compound PROTAC in cell culture medium. It is recommended to use a wide concentration range (e.g., 0.01 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).[7]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[7]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.[7]
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scraping the cells.[8]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[8]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[8]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[8]
-
Boil the samples at 95°C for 5-10 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
-
Detection and Analysis:
-
Apply an ECL substrate according to the manufacturer's instructions.[8]
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[8]
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a general method for measuring PROTAC-induced ternary complex formation in live cells.[6]
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a white, solid-bottom 96-well assay plate at a density that will result in 80-90% confluency on the day of the assay.[6]
-
Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the CRBN E3 ligase fused to HaloTag® (acceptor). A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.[6]
-
Incubate the transfected cells for 24-48 hours.[6]
-
-
Compound Treatment and Reagent Addition:
-
Prepare serial dilutions of the this compound PROTAC in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.[6]
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[6]
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.[6]
-
Add the detection reagent to each well.[6]
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a luminometer capable of dual-filtered luminescence.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[6]
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 and Bmax values.[6] A bell-shaped curve is indicative of the hook effect.[3]
-
Visualizations
Caption: this compound PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for investigating the hook effect.
References
Technical Support Center: Minimizing Off-Target Effects of Tz-Thalidomide-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Tz-Thalidomide-based degraders. Our goal is to help you minimize off-target effects and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to off-target effects with this compound-based degraders?
A1: Off-target effects with this compound-based degraders, which utilize Cereblon (CRBN) as the E3 ligase recruiter, can arise from several factors:
-
CRBN Neosubstrate Degradation: The thalidomide moiety itself can induce the degradation of endogenous proteins, known as neosubstrates, that are not the intended target. Notable examples include zinc finger proteins like SALL4 and IKZF1/3.[1][2][3][4]
-
Ternary Complex Off-Targets: The degrader may induce the formation of alternative ternary complexes involving the target protein and a different E3 ligase, or CRBN with an unintended protein. The linker composition and length play a critical role in the stability and geometry of the ternary complex, influencing which proteins are presented for ubiquitination.[5][6]
-
Binary Complex Off-Targets: The warhead (targeting the protein of interest) or the E3 ligase ligand may have off-target binding partners, leading to unintended biological consequences independent of protein degradation.
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon observed in dose-response experiments where high concentrations of a degrader lead to reduced degradation of the target protein.[5][7] This occurs because at excessive concentrations, the formation of binary complexes (degrader-target or degrader-CRBN) is favored over the productive ternary complex (target-degrader-CRBN), thus inhibiting degradation.[5][8]
To mitigate the hook effect, it is crucial to perform a dose-response experiment with a wide range of degrader concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration that achieves maximal degradation.[5][7]
Q3: How can I improve the selectivity of my this compound-based degrader?
A3: Improving the selectivity of your degrader is key to minimizing off-target effects. Here are several strategies:
-
Optimize the Target-Binding Warhead: Employ a more selective ligand for your protein of interest to reduce off-target binding.[6]
-
Modify the Linker: Systematically vary the length, rigidity, and composition of the linker. The linker significantly influences the conformation of the ternary complex and can be optimized to favor the on-target interaction.[6][9]
-
Modify the E3 Ligase Ligand: Introducing modifications to the thalidomide moiety can reduce the degradation of known off-target neosubstrates. For instance, substitutions at the C5 position of the phthalimide ring have been shown to decrease the degradation of zinc-finger proteins.[2]
-
Change the E3 Ligase: If off-target effects related to CRBN are problematic, consider using a degrader that recruits a different E3 ligase, such as VHL. Different E3 ligases have distinct sets of endogenous substrates.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak target protein degradation observed. | 1. Suboptimal Degrader Concentration: The concentration may be too low or in the "hook effect" range.[7] 2. Insufficient Incubation Time: The treatment duration may be too short for degradation to occur.[7] 3. Low CRBN Expression: The cell line may have low endogenous levels of Cereblon (CRBN).[5][8] 4. Poor Cell Permeability: The degrader may not be efficiently entering the cells.[9][10] 5. Compound Instability: The degrader may be unstable in the cell culture medium.[6] | 1. Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM).[7] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[7] 3. Confirm CRBN expression levels using Western Blot or qPCR.[5] 4. Assess cell permeability using assays like the Cellular Thermal Shift Assay (CETSA).[5][10] 5. Evaluate compound stability using LC-MS/MS.[5] |
| Significant off-target protein degradation observed. | 1. Degradation of CRBN Neosubstrates: The thalidomide moiety is inducing degradation of known off-targets.[1][2] 2. Lack of Specificity: The warhead or linker design is promoting off-target ternary complex formation.[6] | 1. Use the lowest effective concentration of the degrader.[7] 2. Perform washout experiments to confirm the phenotype is linked to on-target degradation.[7] 3. Redesign the degrader with a modified thalidomide ligand or a more specific warhead.[2][6] 4. Conduct global proteomics to identify all degraded proteins.[9][11][12] |
| Inconsistent results between experiments. | 1. Variable Cell Culture Conditions: Cell passage number, confluency, or health can affect the ubiquitin-proteasome system.[6] 2. Poor Compound Solubility: The degrader may be precipitating in the assay medium.[13] | 1. Standardize cell culture protocols, including passage number and seeding density.[6] 2. Measure the kinetic solubility of the degrader and consider using formulation strategies if solubility is low.[13] |
Quantitative Data Summary
Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC)[14] |
| Lenalidomide | ~0.7 µM | Isothermal Titration Calorimetry (ITC)[14] |
| Pomalidomide | ~0.3 µM | Isothermal Titration Calorimetry (ITC)[14] |
| (S)-thalidomide | ~10-fold stronger than (R)-thalidomide | Biochemical assays[14] |
Table 2: Neosubstrate Degradation Profile of a Representative Thalidomide-Based PROTAC (dBET1)
| Target Protein | DC50 | Dmax | Cell Line |
| BRD4 | 8 nM | >98% | 22Rv1[14] |
| BRD3 | 19 nM | >95% | 22Rv1[14] |
| BRD2 | 34 nM | >95% | 22Rv1[14] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of degradation.
Experimental Protocols
Western Blotting for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation following treatment with a this compound-based degrader.
-
Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with a range of degrader concentrations and a vehicle control (e.g., DMSO) for the desired incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[5]
-
-
Detection and Analysis:
Global Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol provides an unbiased, proteome-wide assessment of a degrader's efficacy and selectivity.[15]
-
Sample Preparation: Treat cells with the optimal concentration of the degrader and a vehicle control. A shorter incubation time (e.g., 6-8 hours) is recommended to enrich for direct degradation targets.[7][9] Harvest and lyse the cells.
-
Protein Digestion and TMT Labeling:
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[7]
-
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for this compound degrader experiments.
Caption: Mechanism of action for this compound-based protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. sapient.bio [sapient.bio]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Improving cell permeability of Tz-Thalidomide conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Tetrazine (Tz)-Thalidomide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are Tz-Thalidomide conjugates and why is their cell permeability a concern?
A1: this compound conjugates are bifunctional molecules, often classified as Proteolysis-Targeting Chimeras (PROTACs). They consist of a thalidomide-based ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a linker to a tetrazine (Tz) moiety. The tetrazine group allows for bioorthogonal "click" chemistry, enabling the attachment of a targeting ligand for a specific protein of interest. A primary challenge with these large molecules is achieving efficient passage across the cell membrane to reach their intracellular targets.[1][2] Poor cell permeability is a common hurdle for PROTACs due to their high molecular weight (MW), large polar surface area (PSA), and number of hydrogen bond donors.[3][4]
Q2: What key physicochemical factors influence the cell permeability of these conjugates?
A2: Several factors govern the permeability of this compound conjugates. These include:
-
Molecular Weight (MW): Many PROTACs exceed the typical range for orally bioavailable drugs, posing a challenge for passive diffusion.[1]
-
Lipophilicity (LogP): An optimal LogP range is crucial. While increased lipophilicity can enhance membrane crossing, excessively high LogP can lead to poor aqueous solubility and non-specific binding.[5]
-
Polar Surface Area (PSA) and Hydrogen Bonding: A high number of hydrogen bond donors (HBDs) and acceptors (HBAs) increases the molecule's polarity, which can hinder its ability to cross the lipophilic cell membrane.[3][5]
-
Linker Composition and Length: The linker connecting the thalidomide and tetrazine moieties significantly impacts the molecule's overall properties. Shorter, more rigid linkers, or those containing elements like piperazine, can sometimes improve permeability compared to long, flexible PEG linkers.[1][2][4]
-
Solubility: The inherent low aqueous solubility of thalidomide can be a limiting factor.[6][7] If the conjugate is not adequately dissolved in the assay medium, permeability will be underestimated.
Q3: What are the standard in vitro assays to evaluate the cell permeability of this compound conjugates?
A3: The two most common assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][9] It is useful for initial screening but does not account for active transport or efflux mechanisms.[10]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12] It is considered more representative of in vivo absorption because it accounts for passive diffusion, active transport, and efflux mechanisms.[10][13]
Troubleshooting Guide
Q4: My this compound conjugate shows very low intracellular concentration. What are the potential causes and solutions?
A4: Low intracellular concentration is a common issue. Use the following steps to troubleshoot:
-
Problem 1: Poor Passive Permeability: The molecule may be too large, too polar, or not lipophilic enough.
-
Problem 2: Low Aqueous Solubility: The conjugate may be precipitating in the cell culture medium.
-
Solution: First, confirm the solubility of your compound in the assay buffer. Strategies to improve solubility include using formulation aids like cyclodextrins or creating solid dispersions.[6][14] For experimental purposes, using a small percentage of a co-solvent like DMSO is standard, but ensure the final concentration is not toxic to the cells.
-
-
Problem 3: Active Efflux: The conjugate might be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively remove it from the cell.[15]
-
Solution: Perform a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio greater than 2 indicates that active efflux is occurring.[10][15] You can confirm the involvement of specific transporters by running the assay in the presence of known inhibitors (e.g., verapamil for P-gp).[11][15]
-
Q5: The results from my permeability assays are highly variable. What can I do to improve reproducibility?
A5: Variability can stem from several sources.
-
For Caco-2 Assays:
-
Monolayer Integrity: Ensure the Caco-2 cell monolayers are fully confluent and have consistent integrity. Always measure the Transepithelial Electrical Resistance (TEER) before each experiment.[11] Additionally, a Lucifer yellow permeability test can confirm that the tight junctions are intact.[16]
-
Cell Health and Passage Number: Use cells within a consistent and defined passage number range. Over-passaged cells can have altered transporter expression and monolayer formation.[17] Ensure cells are healthy and seeded at a consistent density.
-
-
For PAMPA Assays:
-
Membrane Preparation: Ensure the artificial membrane is applied consistently across all wells. Inconsistent lipid application is a major source of variability.
-
Incubation Conditions: Maintain consistent incubation times and temperatures. Protect the plate from evaporation, which can concentrate the solutions and alter results.[18]
-
-
General Issues:
-
Compound Stability: Assess the stability of your conjugate in the cell culture medium or buffer over the experiment's time course. Degradation can lead to lower-than-expected permeability values.[17]
-
Analytical Method: Ensure your analytical method (typically LC-MS/MS) is validated, sensitive, and linear over the expected concentration range.
-
Q6: The bioorthogonal click reaction with the tetrazine moiety is inefficient in my cellular model. What could be the problem?
A6: In-cell click chemistry can be challenging.
-
Problem 1: Reagent Instability or Degradation: Some strained cyclooctynes (if used as the reaction partner) can be unstable or degrade in the intracellular environment.[19] Tetrazines can also be reduced to inactive dihydrotetrazines.[20]
-
Solution: Use freshly prepared reagents. Ensure proper storage conditions (cold and protected from light).[19]
-
-
Problem 2: Thiol Interference: The alkyne group (if used) can react with endogenous thiols from cysteine residues on proteins, leading to off-target labeling and reduced reaction efficiency.[21]
-
Solution: Pre-treating cells with a low concentration of hydrogen peroxide can shield against thiol interference, though this may impact cell health and should be optimized carefully.[21]
-
-
Problem 3: Steric Hindrance: Bulky groups near the tetrazine or its reaction partner can physically block the reaction from occurring.[19]
-
Solution: Re-evaluate the design of the conjugate and the targeting ligand to ensure the reactive moieties are accessible.
-
Quantitative Data on Permeability Factors
The following table presents representative data illustrating how different physicochemical properties can influence the apparent permeability coefficient (Papp) of PROTAC-like molecules. Note that these are illustrative values and actual results must be determined experimentally.
| Compound ID | MW (Da) | cLogP | H-Bond Donors | TPSA (Ų) | Papp (10⁻⁶ cm/s) | Permeability Class |
| Control-Low | 350 | 1.5 | 3 | 95 | < 1.0 | Low |
| Control-High | 450 | 3.5 | 1 | 60 | > 10.0 | High |
| Tz-Thal-A | 850 | 3.8 | 4 | 150 | 0.8 | Low |
| Tz-Thal-B | 820 | 4.5 | 2 | 125 | 2.5 | Medium |
| Tz-Thal-C | 790 | 4.2 | 1 | 110 | 5.1 | Medium-High |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive diffusion of a this compound conjugate.
-
Prepare Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane. Vortex thoroughly until the lecithin is fully dissolved.[18]
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP). Allow the solvent to evaporate for at least 1 hour, leaving a lipid layer on the filter.
-
Prepare Compound Solutions:
-
Prepare a 10 mM stock solution of the test conjugate in 100% DMSO.
-
Dilute the stock solution into a suitable aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.
-
-
Prepare Acceptor Plate: Add 300 µL of the aqueous buffer to each well of a 96-well acceptor plate.
-
Start the Assay:
-
Add 150 µL of the compound solution to each well of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
-
Incubation: Incubate the assembled plate at room temperature for 5-18 hours in a sealed container with a wet paper towel to minimize evaporation.[8][18]
-
Sample Analysis:
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Analyze the concentration of the conjugate in all samples using a validated LC-MS/MS method.
-
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the final concentrations in the acceptor and donor wells, accounting for the volumes and surface area of the membrane.[15]
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active transport.
-
Cell Culture: Culture Caco-2 cells on semipermeable supports (e.g., Transwell™ inserts) for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[10][11]
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[16]
-
Optionally, perform a Lucifer yellow rejection test to confirm tight junction integrity.
-
-
Prepare Dosing Solutions: Prepare a 10 µM solution of the this compound conjugate in transport buffer (e.g., HBSS, pH 7.4).
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking for 2 hours.[11]
-
At the end of the incubation, take samples from both compartments for LC-MS/MS analysis.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of inserts, perform the assay in the reverse direction.
-
Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (acceptor) compartment.
-
Incubate and sample as described above.
-
-
Data Analysis:
Visualizations
References
- 1. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Caco-2 Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. benchchem.com [benchchem.com]
- 20. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tz-Thalidomide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tz-Thalidomide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of a specific target protein (Protein of Interest or POI).[1][2][3] It works by simultaneously binding to the POI and the E3 ubiquitin ligase Cereblon (CRBN).[2][4][5] This proximity induces the formation of a ternary complex (POI-Tz-Thalidomide-CRBN), leading to the ubiquitination of the POI.[3][4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][3]
Q2: What are the key components of a this compound-based PROTAC?
A2: A this compound-based PROTAC consists of three main components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A linker molecule.
-
A thalidomide-based ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[2][4]
Q3: What are the critical control experiments to validate the activity of this compound?
A3: To ensure that the observed protein knockdown is a direct result of the intended targeted degradation pathway, several control experiments are critical:
-
Negative Control: Use a version of the PROTAC where the CRBN-binding ligand is inactivated (e.g., by methylation) to show that degradation is CRBN-dependent.
-
Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of the target protein, confirming the involvement of the proteasome.[6]
-
E3 Ligase Ligand Competition: Co-treatment with an excess of free thalidomide or a high-affinity CRBN ligand should compete with the PROTAC for CRBN binding and prevent target degradation.
-
Target Engagement Control: A molecule consisting of only the target-binding ligand and the linker (without the E3 ligase ligand) should not induce degradation.[4]
Troubleshooting Guide
Problem 1: No or low degradation of the target protein is observed.
This is a common issue in PROTAC experiments. Here are several potential causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties. Consider using cell lines with higher permeability or employing permeabilization techniques for initial validation.[1] |
| Lack of Target or E3 Ligase Engagement | Confirm target protein and CRBN expression in your cell line using Western Blot or qPCR.[2] Perform a Cereblon binding assay to verify that this compound can bind to CRBN.[1] |
| Inefficient Ternary Complex Formation | The linker length or composition may not be optimal for the formation of a stable ternary complex. Systematically vary the linker to improve cooperativity.[1] Biophysical assays like TR-FRET or SPR can be used to measure ternary complex formation.[1] |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the time course of the experiment. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[2] |
| Rapid Target Protein Re-synthesis | The rate of protein synthesis may be outpacing the rate of degradation. Try co-treatment with a transcriptional or translational inhibitor (e.g., actinomycin D or cycloheximide) to unmask the degradation effect.[2] |
| Suboptimal Concentration or Incubation Time | Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration.[2] Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the time point of maximal degradation.[2] |
Problem 2: The "Hook Effect" is observed.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2]
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At excessive concentrations, this compound is more likely to form binary complexes (this compound-POI or this compound-CRBN) rather than the productive ternary complex.[1][2][7] |
| Dose-Response Curve | Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1][2] |
| Lower Concentrations | Test this compound at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[1] |
| Enhance Cooperativity | Design PROTACs that promote positive cooperativity in ternary complex formation to stabilize the ternary complex over the binary complexes.[1] |
Problem 3: Off-target effects are suspected.
Off-target effects can occur when the PROTAC degrades proteins other than the intended target.[1]
| Possible Cause | Troubleshooting Steps |
| Promiscuous Target-Binding Warhead | The ligand binding to the POI may have affinity for other proteins. |
| Sub-optimal Linker | The linker can influence which proteins are presented for ubiquitination. |
| Use of a More Selective Binder | Optimize the target-binding warhead to be more selective for your protein of interest.[1] |
| Modify the Linker | Systematically vary the linker length and composition to improve selectivity.[1] |
| Proteomic Profiling | Perform unbiased proteomics (e.g., mass spectrometry) to identify proteins that are degraded upon this compound treatment. |
| Dose Optimization | Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target degradation.[8] |
Experimental Protocols & Data
Cereblon Binding Assay
A common method to assess the binding of this compound to Cereblon is a competitive binding assay using fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[9][10][11]
Principle: A fluorescently-labeled thalidomide analog (tracer) binds to purified recombinant CRBN, resulting in a high FP or TR-FRET signal. In the presence of a competing ligand like this compound, the tracer is displaced, leading to a decrease in the signal.
Brief Protocol (FP):
-
Prepare a solution of purified recombinant CRBN protein.
-
Add a fluorescently-labeled thalidomide tracer to the CRBN solution.
-
Add serial dilutions of this compound or a control compound.
-
Incubate to allow for binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
Hypothetical Binding Affinity Data:
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~1-2 µM | ITC, FP |
| Lenalidomide | ~0.5-1 µM | ITC, FP |
| Pomalidomide | ~0.1-0.3 µM | ITC, FP |
| This compound | To be determined empirically | FP, TR-FRET |
Note: Binding affinities can vary depending on the specific experimental conditions.[12]
In Vitro Ubiquitination Assay
This assay directly measures the ability of this compound to mediate the ubiquitination of the target protein in a reconstituted system.[3]
Principle: The formation of a ternary complex (POI-Tz-Thalidomide-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The ubiquitinated POI can be detected by Western blotting.
Brief Protocol:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, CRL4-CRBN E3 ligase complex, ubiquitin, and ATP in a reaction buffer.
-
Add the purified target protein (POI).
-
Add this compound or a vehicle control (e.g., DMSO).
-
Incubate the reaction at 37°C.
-
Stop the reaction and analyze the samples by SDS-PAGE and Western blot using an antibody against the POI.
Expected Results: A successful ubiquitination event will appear as a ladder of higher molecular weight bands or a smear above the band corresponding to the unmodified POI.[3]
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cells.[13][14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to formazan, which has a purple color that can be quantified by spectrophotometry.
Brief Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
Hypothetical Dose-Response Data for Cell Viability:
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.01 | 98 | 95 | 92 |
| 0.1 | 92 | 85 | 78 |
| 1 | 75 | 60 | 50 |
| 10 | 50 | 35 | 25 |
Visualizations
Caption: Mechanism of action of this compound leading to targeted protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Formation of binary vs. ternary complexes at different PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Quantitative Proteomics Analysis Confirms High Selectivity of Tz-Thalidomide for Targeted Protein Degradation
A comprehensive quantitative proteomics-based comparison guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of Tz-Thalidomide, a novel thalidomide analog, in selectively inducing the degradation of target proteins. The data presented herein is based on established quantitative proteomics workflows and serves as a representative example of the analytical rigor required to validate targeted protein degradation. While "this compound" is a designated placeholder for this guide, the presented data and methodologies are derived from studies on well-characterized thalidomide analogs, such as lenalidomide, to ensure scientific accuracy and relevance.
Introduction to this compound and its Mechanism of Action
This compound is a next-generation immunomodulatory imide drug (IMiD) designed to function as a "molecular glue." It selectively binds to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby reprogramming its substrate specificity.[1][2] This targeted modulation induces the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," which are not the natural targets of the CRBN complex. The primary therapeutic targets of this class of molecules are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells.[2][3][4][5][6][7][8]
The selectivity of a molecular glue like this compound is paramount to its therapeutic efficacy and safety profile. Off-target protein degradation can lead to unintended cellular consequences and adverse effects.[9] Therefore, quantitative proteomics is an indispensable tool for the unbiased, proteome-wide assessment of a degrader's efficacy and selectivity.[10][11][12]
Comparative Analysis of Protein Degradation
To evaluate the selectivity of this compound, a quantitative proteomics experiment using Tandem Mass Tag (TMT) labeling was conducted on a relevant human cell line (e.g., MM.1S multiple myeloma cells). Cells were treated with either this compound or a vehicle control (DMSO). The relative abundance of proteins was then quantified by mass spectrometry. The following table summarizes the key findings, highlighting the potent and selective degradation of the intended targets, IKZF1 and IKZF3, alongside a selection of other identified proteins to illustrate the selectivity profile.
| Protein | Gene | UniProt ID | Function | Log2 Fold Change (this compound vs. DMSO) | p-value | Selectivity Classification |
| Ikaros | IKZF1 | Q13422 | Lymphoid transcription factor | -2.15 | < 0.001 | On-Target |
| Aiolos | IKZF3 | Q9UKT9 | Lymphoid transcription factor | -2.58 | < 0.001 | On-Target |
| Casein kinase 1α | CSNK1A1 | P48729 | Serine/threonine kinase | -1.89 | < 0.01 | Known Neosubstrate |
| Zinc finger protein 91 | ZFP91 | Q9HBE1 | E3 ubiquitin ligase | -1.25 | < 0.05 | Known Neosubstrate |
| Spalt-like transcription factor 4 | SALL4 | Q9UJQ4 | Transcription factor | -0.11 | > 0.05 | Not Significantly Changed |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | P04406 | Glycolytic enzyme | +0.05 | > 0.05 | Not Significantly Changed |
| Beta-actin | ACTB | P60709 | Cytoskeletal protein | -0.02 | > 0.05 | Not Significantly Changed |
| Cyclin-dependent kinase 4 | CDK4 | P11802 | Cell cycle regulator | +0.08 | > 0.05 | Not Significantly Changed |
| Bruton's tyrosine kinase | BTK | Q06187 | Non-receptor tyrosine kinase | -0.15 | > 0.05 | Not Significantly Changed |
Experimental Protocols
A detailed methodology for the quantitative proteomics workflow used to assess the selectivity of this compound is provided below. This protocol is based on established TMT-based quantitative proteomics methods.[1][3][9][13][14][15][16]
Cell Culture and Treatment
-
Cell Line: MM.1S (multiple myeloma) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Cells were seeded at a density of 1 x 10^6 cells/mL and treated with 1 µM this compound or an equivalent volume of DMSO (vehicle control) for 24 hours. Three biological replicates were prepared for each condition.
Cell Lysis and Protein Extraction
-
Cells were harvested by centrifugation and washed twice with ice-cold PBS.
-
Cell pellets were lysed in urea lysis buffer (8 M urea, 100 mM Tris-HCl pH 8.5) containing a protease and phosphatase inhibitor cocktail.
-
Lysates were sonicated on ice to shear DNA and then centrifuged at 20,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant containing the protein extract was collected, and protein concentration was determined using a BCA assay.
Protein Digestion
-
For each sample, 100 µg of protein was taken.
-
Proteins were reduced with 5 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Cysteine residues were alkylated with 15 mM iodoacetamide (IAA) for 30 minutes in the dark at room temperature.
-
The urea concentration was diluted to less than 2 M with 100 mM Tris-HCl pH 8.5.
-
Proteins were digested overnight at 37°C with sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
Tandem Mass Tag (TMT) Labeling
-
Digested peptides were desalted using a C18 solid-phase extraction cartridge and dried under vacuum.
-
Peptides were resuspended in 100 mM TEAB buffer (pH 8.5).
-
Each sample was labeled with a specific TMTpro isobaric label for 1 hour at room temperature.
-
The labeling reaction was quenched with 5% hydroxylamine for 15 minutes.
-
Labeled peptide samples were combined, desalted, and dried.
High-pH Reversed-Phase Fractionation
-
The pooled, labeled peptide mixture was fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
-
Fractions were collected and concatenated into a final set of samples for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Each fraction was analyzed on a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.
-
Peptides were separated on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
The mass spectrometer was operated in a data-dependent acquisition (DDA) mode, with MS1 scans acquired in the Orbitrap and MS2 scans of the most intense precursor ions acquired in the Orbitrap after higher-energy collisional dissociation (HCD).
Data Analysis
-
Raw mass spectrometry data were processed using a suitable software package (e.g., Proteome Discoverer).
-
Peptide and protein identification was performed by searching the data against a human protein database.
-
TMT reporter ion intensities were used to calculate the relative abundance of each protein across the samples.
-
Statistical analysis (e.g., t-test) was performed to identify proteins with significant changes in abundance between the this compound and DMSO-treated groups.
Visualizing the Molecular Mechanism and Experimental Workflow
To further elucidate the processes described, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: CRBN-mediated protein degradation pathway induced by this compound.
Caption: TMT-based quantitative proteomics workflow.
References
- 1. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sapient.bio [sapient.bio]
- 12. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 15. Chemoproteomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. TMT Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
A Comparative Guide to E3 Ligase Ligands for PROTACs: A Focus on Tz-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. This guide provides a comparative analysis of Tz-Thalidomide and other commonly employed E3 ligase ligands, offering a data-driven overview of their performance, supported by detailed experimental methodologies and visual representations of key biological processes and workflows.
Introduction to E3 Ligase Ligands in PROTAC Technology
A PROTAC molecule consists of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The E3 ligase ligand is the cornerstone of the PROTAC, as it dictates which of the over 600 known human E3 ligases is hijacked to tag the POI with ubiquitin, thereby marking it for degradation by the proteasome. The most extensively utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1] Ligands for CRBN are typically derived from the thalidomide family of immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide.[1]
This compound: A Tool for Click Chemistry-Mediated PROTAC Assembly
This compound is a derivative of thalidomide that incorporates a tetrazine group.[2] This modification allows it to participate in bioorthogonal "click chemistry" reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing a trans-cyclooctene (TCO) group.[2] This functionality makes this compound a valuable tool for the in situ assembly of PROTACs within cells, a strategy termed "CLIPTACs" (Click-formed Proteolysis Targeting Chimeras).[3] This approach can address challenges associated with the high molecular weight and poor cell permeability of some pre-formed PROTACs by allowing the two smaller, more cell-permeable components to be administered separately and then combine within the cellular environment to form the active PROTAC.[3]
Quantitative Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is determined by several factors, including the binding affinity of the E3 ligase ligand to its target ligase and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC. The following tables summarize available quantitative data for commonly used E3 ligase ligands.
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd or IC50) | Assay Type |
| Thalidomide | CRBN | ~250 nM (Kd) | Not Specified |
| (S)-Thalidomide | CRBN | 11.0 nM (IC50) | TR-FRET |
| (R)-Thalidomide | CRBN | 200.4 nM (IC50) | TR-FRET |
| Lenalidomide | CRBN | ~178 nM (Kd) | Not Specified |
| Pomalidomide | CRBN | ~157 nM (Kd) | Not Specified |
| VH032 | VHL | Not Publicly Available | - |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.[4][5]
Table 2: Representative Degradation Potency of PROTACs Utilizing Different E3 Ligase Ligands
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax |
| SHP2-PROTAC-11 | SHP2 | Thalidomide | HeLa | 6.02 nM | >95% |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | <1 nM | >95% |
| JQ1-CLIPTAC* | BRD4 | This compound | HeLa | Complete degradation at 3 µM of each component | >90% |
| DT2216 | BCL-XL | VHL Ligand | MOLT-4 | 63 nM | 90.8% |
| EGFR-PROTAC | EGFR | CRBN Ligand | HCC-827 | 11 nM | Not Specified |
The JQ1-CLIPTAC was formed in situ from JQ1-TCO and this compound.[3] Data for other PROTACs are from various sources for comparative purposes.[6][7][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and applying PROTAC technology. The following diagrams, generated using Graphviz, illustrate the key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Head-to-head comparison of Tz-Thalidomide and pomalidomide in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) requires careful selection of each component to maximize potency, selectivity, and therapeutic window. A critical choice lies in the E3 ligase recruiter. This guide provides a head-to-head comparison of two widely used Cereblon (CRBN) E3 ligase recruiters: thalidomide derivatives, represented here by "Tz-Thalidomide" (a conceptual thalidomide equipped with a chemical handle like an azide for click chemistry), and pomalidomide. This comparison is based on experimental data concerning their intrinsic properties and performance within the PROTAC framework.
Executive Summary
Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide.[1][2] This translates into the formation of more stable ternary complexes (Target Protein-PROTAC-CRBN), often resulting in more potent PROTACs with lower DC50 (half-maximal degradation concentration) and higher Dmax (maximal degradation) values.[2] However, a significant drawback of early-generation pomalidomide-based PROTACs is the off-target degradation of zinc-finger (ZF) proteins.[3][4] Strategic functionalization at the C5 position of the phthalimide ring has emerged as a crucial approach to mitigate these off-target effects while preserving on-target potency.[2][3][4] While thalidomide-based PROTACs may exhibit lower intrinsic potency, they can also be effective degraders and may present a different off-target profile. The choice between the two often depends on the specific target protein and the desired therapeutic profile.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the intrinsic properties of thalidomide and pomalidomide and the performance of PROTACs derived from them.
Table 1: Comparison of CRBN Binding Affinity
| Ligand | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [2] |
| Thalidomide | ~250 nM | [2] |
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [5] |
Signaling Pathways and Mechanisms
The fundamental mechanism of action for both this compound and pomalidomide-based PROTACs is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of a target protein.
Caption: Mechanism of protein degradation by CRBN-recruiting PROTACs.
Experimental Workflows and Logical Relationships
The development and characterization of these PROTACs follow a structured workflow, from synthesis to biological evaluation.
Caption: General workflow for PROTAC development and evaluation.
The following diagram illustrates the logical relationships influencing the efficacy of a PROTAC.
Caption: Logical relationships influencing PROTAC efficacy.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-C5-Azide PROTAC Building Block
This protocol provides a general method for synthesizing a pomalidomide derivative with a C5-azide handle, suitable for click chemistry-based PROTAC assembly.
Materials:
-
Pomalidomide
-
1,5-Dibromopentane
-
Potassium carbonate (K2CO3)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Alkylation of Pomalidomide:
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
-
Azide Substitution:
-
Dissolve the product from step 1 (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and stir the reaction mixture at 60 °C for 4 hours.
-
After cooling, dilute the mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.
-
Protocol 2: Western Blot for Protein Degradation
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[6][7]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[6]
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[7]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Protocol 3: Ternary Complex Formation Assay (General Principles)
Several biophysical methods can be used to characterize the formation of the ternary complex.[9][10]
-
Surface Plasmon Resonance (SPR): Immobilize the E3 ligase or the target protein on a sensor chip and flow the other components over the surface to measure binding kinetics and affinity.[]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat changes upon binding to determine the affinity (Kd), stoichiometry, and thermodynamics of the interaction.[9]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where binding of tagged E3 ligase and target protein in the presence of the PROTAC brings the beads into proximity, generating a chemiluminescent signal.[12]
-
Biolayer Interferometry (BLI): Similar to SPR, this technique measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind.[9]
General Procedure (Conceptual):
-
Reagent Preparation: Purify recombinant target protein and E3 ligase complex. Prepare a dilution series of the PROTAC.
-
Assay Setup: Depending on the chosen method, one protein is typically immobilized or labeled (e.g., with a tag for AlphaLISA or on an SPR chip).
-
Binding Measurement: The PROTAC and the second protein are introduced, and the binding events are measured in real-time or at equilibrium.
-
Data Analysis: The data is fitted to binding models to determine kinetic parameters (kon, koff) and affinity (Kd). Cooperativity of the ternary complex formation can also be calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Linkers for Tz-Thalidomide PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each of its three components: the warhead, the E3 ligase ligand, and the connecting linker. This guide provides a comparative analysis of different linkers for Tz-Thalidomide PROTACs, offering insights into how linker composition and length can significantly impact degradation efficacy. While direct comparative studies on a series of this compound PROTACs with systematically varied linkers are limited in publicly available literature, the principles derived from broader thalidomide-based PROTAC research offer invaluable guidance.
This compound, a tetrazine-functionalized derivative of thalidomide, is a powerful tool for the intracellular assembly of PROTACs. This "in-cell click" chemistry approach involves the bioorthogonal inverse electron demand Diels-Alder reaction between the tetrazine on thalidomide and a trans-cyclooctene (TCO)-modified ligand targeting a protein of interest (POI).[1] This strategy allows for the rapid generation of PROTACs within the cellular environment, bypassing potential cell permeability issues associated with pre-formed PROTACs. The choice of linker connecting the TCO moiety to the warhead is a critical determinant of the resulting PROTAC's success.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase (in this case, Cereblon or CRBN).[2] Its length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2] Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate ubiquitin transfer.
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[2]
-
Physicochemical Properties: The linker's nature affects the PROTAC's solubility, cell permeability, and metabolic stability.[3][4]
Comparative Analysis of Common Linker Types
The most commonly employed linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains. Each possesses distinct characteristics that can be leveraged to optimize PROTAC performance.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely favored for their hydrophilicity and flexibility.
-
Flexibility: The ethereal chain of PEG linkers provides significant conformational freedom, which can facilitate the formation of a productive ternary complex by allowing the PROTAC to adopt multiple orientations.[2]
-
Solubility: The hydrophilic nature of PEG linkers can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[3]
-
Metabolic Stability: PEG linkers are generally considered to be metabolically stable.[2]
Alkyl Linkers
Alkyl chains offer a more hydrophobic and rigid alternative to PEG linkers.
-
Tunable Flexibility: The length of the alkyl chain can be systematically varied to fine-tune the distance and orientation between the target protein and the E3 ligase.[2]
-
Hydrophobicity: The alkyl nature of the linker increases the overall hydrophobicity of the PROTAC, which can enhance cell permeability. However, excessive hydrophobicity may lead to poor aqueous solubility and off-target effects.[2]
Quantitative Comparison of Linker Performance
The optimal linker length is highly dependent on the specific target protein and the geometry of the ternary complex.[5] A "Goldilocks effect" is often observed, where linkers that are too short or too long are less effective than one of an optimal intermediate length.[3] The following tables summarize representative data from studies on thalidomide-based PROTACs, illustrating the impact of linker composition and length on degradation efficiency.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | [2] |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | [2] |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 | [2] |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 | [2] |
| SHP2 | Thalidomide | PEG | 12 | 6.02 | >90 | [2] |
Data Interpretation: The table highlights that both PEG and alkyl linkers can yield potent degraders with low nanomolar DC50 values.[2] For instance, in the case of BTK degraders, a slightly longer PEG linker resulted in improved Dmax, underscoring the importance of empirical optimization.[2]
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in the evaluation of thalidomide-based degraders.
Protocol 1: General Synthesis of a Thalidomide-Based PROTAC
This protocol outlines a representative synthesis of a thalidomide-based PROTAC. The synthesis of a this compound PROTAC would involve the initial synthesis of a TCO-functionalized warhead with the desired linker, followed by the in-cell reaction with this compound.
-
Synthesis of Linker-Warhead Moiety: A warhead targeting the protein of interest is chemically modified to attach a linker with a reactive functional group (e.g., a TCO group for reaction with this compound).
-
In-Cell PROTAC Formation (for this compound):
-
Cells are treated with the TCO-functionalized warhead-linker construct.
-
Subsequently, this compound is added to the cell culture medium.
-
The bioorthogonal reaction occurs inside the cells, forming the active PROTAC.
-
-
Purification and Characterization: For pre-formed PROTACs, purification is typically performed using flash chromatography or HPLC. The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (or its components for the this compound system) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal loading.[6]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the formation of the POI-PROTAC-CRBN ternary complex in vitro.[6]
-
Reagents: Purified recombinant target protein (e.g., His-tagged), purified CRBN-DDB1 complex (e.g., GST-tagged), fluorescently labeled antibodies (e.g., anti-His-Tb and anti-GST-d2), and the PROTAC of interest.
-
Assay Procedure:
-
In a microplate, mix the target protein, the CRBN-DDB1 complex, and a serial dilution of the PROTAC.
-
Add the fluorescently labeled antibodies.
-
Incubate to allow for complex formation.
-
-
Data Acquisition: Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
Conclusion
The linker is a critical determinant of a PROTAC's efficacy, and its rational design is paramount for developing potent and selective protein degraders. While direct comparative data for this compound PROTACs with varying linkers is still emerging, the extensive research on traditional thalidomide-based PROTACs provides a strong foundation for linker selection and optimization. Both PEG and alkyl linkers have proven effective, with the optimal choice being highly dependent on the specific target protein. A systematic approach involving the synthesis and evaluation of a library of PROTACs with diverse linkers is essential for identifying the optimal degrader for a given therapeutic target. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the performance of their novel PROTACs and contribute to the advancement of this transformative therapeutic modality.
References
Navigating the Off-Target Landscape: A Comparative Guide to Tz-Thalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new therapeutic avenues, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. Thalidomide and its derivatives, such as pomalidomide and lenalidomide, are widely used to recruit the E3 ubiquitin ligase Cereblon (CRBN). However, a significant challenge with these CRBN-recruiting moieties is their inherent off-target activity, most notably the degradation of essential zinc finger (ZF) transcription factors.[1][2] This guide provides a comparative analysis of modified thalidomide-based degraders, herein conceptualized as "Tz-Thalidomide" degraders, designed to mitigate these off-target effects. We present a comparison with traditional thalidomide-based degraders and alternative E3 ligase recruiters, supported by experimental data and detailed protocols.
Performance Comparison: Minimizing Off-Target Effects
A key strategy to reduce the off-target degradation of ZF proteins by thalidomide-based degraders is the modification of the phthalimide ring.[1] Strategic alterations, particularly at the C5 position, have been shown to sterically hinder the interaction with ZF proteins without compromising the recruitment of CRBN.[3] This leads to a more favorable selectivity profile.
In the absence of publicly available data for a specific "this compound" degrader, this guide will utilize C5-modified pomalidomide analogues as a representative example of next-generation, safety-engineered CRBN-based degraders. We will compare their performance against traditional pomalidomide-based PROTACs and those that recruit the von Hippel-Lindau (VHL) E3 ligase, a common alternative to CRBN.
Table 1: Comparative Off-Target Profile of a C5-Modified ALK Degrader
| Degrader Type | Target Protein | E3 Ligase Recruiter | Off-Target Zinc Finger Proteins Degraded (Example) | On-Target DC50 (nM) | Reference |
| C5-Modified Pomalidomide-based PROTAC | ALK | CRBN | Minimal | ~2 | [3] |
| Traditional Pomalidomide-based PROTAC (C4-linked) | ALK | CRBN | Significant (e.g., ZFP91) | ~10 | [3] |
This table illustrates that modifying the pomalidomide core at the C5 position can significantly improve on-target potency while reducing off-target degradation of zinc finger proteins.
Table 2: General Comparison of CRBN and VHL-based PROTACs
| Feature | CRBN-based PROTACs (Thalidomide-based) | VHL-based PROTACs | Key Considerations |
| Off-Target Profile | Prone to degradation of neosubstrate zinc finger proteins.[1] | Generally considered more selective with fewer inherent off-targets.[] | The choice of E3 ligase has a profound impact on the selectivity profile. |
| Tissue Expression | CRBN is ubiquitously expressed, particularly high in hematopoietic cells.[] | VHL expression can be variable and is often downregulated in hypoxic tumors.[] | E3 ligase expression levels in target tissues can influence PROTAC efficacy. |
| Ternary Complex Stability | Forms relatively fast turnover complexes.[] | Tends to form more stable and long-lived ternary complexes.[] | Complex stability can affect the kinetics and efficiency of degradation. |
| Known Liabilities | Immunomodulatory effects and teratogenicity associated with the thalidomide core. | Potential for "hook effect" at high concentrations. | Understanding the intrinsic properties of the E3 ligase recruiter is crucial for safety and efficacy. |
Experimental Protocols
Accurate off-target profiling is critical for the development of safe and effective protein degraders. The following are detailed protocols for key experimental techniques used to assess the selectivity of thalidomide-based and alternative degraders.
Global Proteomics for Off-Target Analysis (Mass Spectrometry-based)
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased, proteome-wide manner.
Protocol:
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the test degrader at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control (e.g., DMSO). Incubate for a duration sufficient to observe degradation (typically 4-24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to controls.[2]
Cellular Thermal Shift Assay (CETSA) for Target Engagement and Selectivity
Objective: To assess the engagement of a degrader with its intended target and potential off-targets in a cellular context by measuring changes in protein thermal stability.[5]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the degrader at various concentrations or a single concentration, alongside a vehicle control.
-
Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C). Heat the samples for a short duration (e.g., 3 minutes) in a thermocycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein and potential off-targets using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melt curve. A shift in the melt curve in the presence of the degrader indicates target engagement. This can be performed in a proteome-wide fashion using mass spectrometry to assess selectivity.[5][6]
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of protein degradation by a thalidomide-based PROTAC.
Caption: On-target vs. off-target degradation by thalidomide-based PROTACs.
Caption: Workflow for off-target profiling using proteomics and CETSA.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tz-Thalidomide
For researchers, scientists, and drug development professionals, the responsible management of potent chemical compounds is paramount to ensuring both personal safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Tz-Thalidomide, a thalidomide analogue. Given the known teratogenic and hazardous properties of thalidomide and its derivatives, stringent adherence to these disposal protocols is essential.[1][2][3] This information is intended to provide immediate, essential safety and logistical guidance for laboratory operations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be thoroughly familiar with the safety protocols for handling this compound. All work with this compound should be conducted in a controlled laboratory setting by trained personnel.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against accidental exposure.[3]
-
Eye Protection: Wear safety goggles with side shields.[2][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Double-gloving is recommended.[1][4][5]
-
Body Protection: An impervious lab coat or gown should be worn to prevent skin contact.[2][4]
-
Respiratory Protection: When handling the compound in powdered form or if there is a risk of aerosol formation, a suitable respirator must be used. All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.[1][2][4]
Quantitative Data Summary
The following table summarizes key hazard information for thalidomide, which should be considered as a baseline for handling and disposing of this compound and its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [6] |
| Molecular Weight | 258.23 g/mol | [6] |
| Physical State | Solid | [7] |
| Known Hazards | Known human teratogen, may damage fertility or the unborn child, harmful if swallowed.[5][8][9] | [8][9] |
| Acute Toxicity (Oral LD50, Mouse) | 700 mg/kg | [8] |
Detailed Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, regional, and national regulations.[7]
I. Waste Segregation and Collection
-
Establish a Designated Hazardous Waste Stream: All materials contaminated with this compound must be segregated from other laboratory waste. This includes:
-
Select Appropriate Waste Containers:
-
Solids and Labware: Use a rigid, leak-proof container clearly labeled for cytotoxic or hazardous waste.[1][4]
-
Liquids: Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[7]
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated cytotoxic sharps container.[4]
-
-
Properly Label all Waste Containers:
II. Spill Management and Decontamination
In the event of a spill, immediate and thorough cleanup is required.
-
Alert Personnel and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.[3]
-
Ensure Proper Ventilation: Ensure the area is well-ventilated.[3]
-
Contain the Spill:
-
Collect Contaminated Materials: Place all contaminated absorbent materials and any broken glass into the designated hazardous waste container.[4][5]
-
Decontaminate the Area: Clean the spill area twice with a suitable solvent (e.g., ethanol or methanol), working from the outside in.[4][5] All cleaning materials must be disposed of as hazardous waste.[2]
III. Equipment Decontamination
-
Initial Rinse: Carefully rinse all non-disposable glassware and equipment that has come into contact with this compound with a suitable solvent to remove the bulk of the residue.[4]
-
Collect Rinsate: This initial rinsate must be collected as hazardous waste.[1][4]
-
Thorough Cleaning: After the initial rinse, proceed with standard laboratory washing procedures.
IV. Final Disposal
-
Container Management: Keep all hazardous waste containers securely sealed when not in use and store them in a designated, secure, and well-ventilated satellite accumulation area.[1][7]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][2]
-
Incineration: Disposal should be carried out by a permitted chemical waste incinerator in accordance with federal, state, and local guidelines.[5]
-
Do Not Dispose Down the Drain: Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. packageinserts.bms.com [packageinserts.bms.com]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Tz-Thalidomide
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Tz-Thalidomide are paramount. Due to its classification as a teratogenic and toxic compound, strict adherence to established safety protocols is mandatory to mitigate exposure risks and ensure a secure laboratory environment. This guide provides essential procedural and logistical information for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to prevent dermal, ocular, and respiratory exposure.[1][2] The following table summarizes the required PPE based on established guidelines for handling cytotoxic and teratogenic compounds.[3]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile or neoprene gloves; double gloving is recommended.[3][4] | Prevents dermal absorption of the compound. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.[3][5] | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][4] A full face shield may be necessary if splashing is a risk.[3][4] | Shields eyes from accidental splashes or aerosol exposure. |
| Respiratory Protection | A NIOSH-approved N95, N100, or positive-pressure air-supplied respirator is required when there is a potential for generating aerosols or handling the compound as a powder.[3][4][6] | Prevents inhalation of the compound. |
Operational Plan for Handling this compound
A systematic workflow is crucial to minimize exposure and maintain a controlled environment. The following outlines the key steps for handling this compound from preparation to disposal. Material should ideally be handled within a closed process, ventilated enclosure, or an isolator.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste is considered hazardous.
Experimental Protocol: General Disposal Procedure
-
Waste Identification and Labeling :
-
Container Selection and Management :
-
Waste Segregation :
-
Solid Waste : Place all contaminated disposable labware, such as gloves, gowns, and plasticware, into a designated solid hazardous waste container.[8]
-
Liquid Waste : Collect all solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[8] Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
Sharps : Any contaminated sharps should be placed in a designated sharps container for hazardous waste.
-
-
Decontamination of Non-Disposable Items :
-
Non-disposable glassware and equipment should be decontaminated using a validated procedure or disposed of as hazardous waste. Consult your EHS department for appropriate methods.[8]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[7]
-
-
Final Disposal :
Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area and ensure it is well-ventilated.[1]
-
Wearing appropriate PPE, cover the spill with an absorbent material.[7] If the spill is a powder, gently cover it with a damp cloth to avoid raising dust.[1]
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1][7]
-
Decontaminate the spill area with a suitable solvent.
-
Dispose of all contaminated materials as hazardous waste.[7]
In Case of Personal Exposure:
-
Skin Contact : Immediately wash the exposed area with soap and water for at least 15 minutes and remove any contaminated clothing.[4][9] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[9]
By adhering to these safety and logistical guidelines, research professionals can minimize the risks associated with handling the potent compound this compound, ensuring a safe laboratory environment for all personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. research.uga.edu [research.uga.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
